CAL-130
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYVJBBSBPUKBT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118635 | |
| Record name | 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-74-3 | |
| Record name | 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to CAL-130: A Selective PI3Kδ/γ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAL-130 is a potent and selective small molecule inhibitor targeting the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). These isoforms are preferentially expressed in hematopoietic cells and play crucial roles in immune cell signaling, survival, and proliferation. Dysregulation of the PI3Kδ and PI3Kγ signaling pathways is implicated in various hematological malignancies and inflammatory diseases, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of this compound, including its primary targets, mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways.
Primary Target and Mechanism of Action
The primary molecular targets of this compound are the p110δ and p110γ catalytic subunits of the Class I PI3K family. This compound exhibits high selectivity for these isoforms over the ubiquitously expressed p110α and p110β subunits.
The PI3K signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and migration. In immune cells, particularly T-cells, PI3Kδ is activated downstream of the T-cell receptor (TCR) and co-stimulatory molecules, while PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs), such as chemokine receptors.[1] Upon activation, PI3Kδ and PI3Kγ phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a wide range of substrates, leading to the modulation of various cellular functions.
By selectively inhibiting PI3Kδ and PI3Kγ, this compound effectively blocks the production of PIP3 and subsequent activation of Akt signaling in hematopoietic cells. This disruption of the PI3K/Akt pathway can lead to the inhibition of proliferation and induction of apoptosis in malignant cells that are dependent on this pathway for survival, such as in certain types of leukemia.[2]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against the Class I PI3K isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for the δ and γ isoforms.
| PI3K Isoform | IC50 (nM) |
| PI3Kδ | 1.3 |
| PI3Kγ | 6.1 |
| PI3Kα | 115 |
| PI3Kβ | 56 |
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol outlines a representative method for determining the IC50 values of this compound against PI3K isoforms using a luminescence-based kinase assay that measures ADP production.
Materials:
-
Recombinant human PI3K isoforms (p110δ/p85α, p110γ, p110α/p85α, p110β/p85α)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
This compound (serially diluted)
-
Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)[3]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white assay plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Prepare a mixture of the lipid substrate and kinase assay buffer.
-
Dilute the respective PI3K enzyme isoform in the lipid substrate/buffer mixture.
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Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add 5 µL of the PI3K enzyme/lipid substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
In Vivo T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model
This protocol describes a representative in vivo study to evaluate the efficacy of this compound in a T-ALL xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Human T-ALL cell line (e.g., CCRF-CEM)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement (for subcutaneous model)
-
Flow cytometry reagents for monitoring leukemia progression (e.g., anti-human CD45)
Procedure:
-
Tumor Cell Implantation:
-
Inject approximately 2 x 10^6 CCRF-CEM cells intravenously (i.v.) or subcutaneously (s.c.) into each mouse. For subcutaneous injection, cells can be mixed with Matrigel.
-
-
Tumor Growth and Monitoring:
-
Allow tumors to establish. For subcutaneous models, monitor tumor growth by caliper measurements. For intravenous models, monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis) and optionally by bioluminescence imaging if using luciferase-expressing cells.
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-
Treatment Initiation:
-
Once tumors are established (e.g., palpable tumors for s.c. model or evidence of engraftment for i.v. model), randomize mice into treatment and control groups.
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Drug Administration:
-
Administer this compound orally (e.g., by gavage) at a specified dose and schedule (e.g., 10 mg/kg, twice daily).
-
Administer the vehicle control to the control group using the same schedule.
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Efficacy Evaluation:
-
Continue to monitor tumor growth (s.c. model) or survival (i.v. model) throughout the study.
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At the end of the study, or when ethical endpoints are reached, euthanize the mice.
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Collect tumors and/or tissues (e.g., bone marrow, spleen) for further analysis (e.g., histology, flow cytometry, western blotting for target modulation).
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Data Analysis:
-
Compare tumor growth curves or survival curves between the this compound treated group and the vehicle control group using appropriate statistical methods (e.g., t-test for tumor volume, log-rank test for survival).
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Signaling Pathway
The following diagram illustrates the PI3Kδ/γ signaling pathway in T-cells and the point of intervention by this compound.
Conclusion
This compound is a highly selective dual inhibitor of PI3Kδ and PI3Kγ, demonstrating potent activity in preclinical models of hematological malignancies. Its targeted mechanism of action, focused on key signaling nodes in immune cells, suggests its potential as a therapeutic agent in diseases driven by aberrant PI3K signaling. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this compound and related PI3K inhibitors. Further investigation into its clinical efficacy and safety profile is warranted.
References
CAL-130: A Technical Guide to its Selectivity for PI3K Delta and Gamma Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the phosphoinositide 3-kinase (PI3K) inhibitor, CAL-130, with a specific focus on its high potency and selectivity for the delta (δ) and gamma (γ) isoforms of PI3K. This document details the quantitative inhibitory activity of this compound, comprehensive experimental protocols for its characterization, and a visual representation of its mechanism of action within the PI3K signaling pathway.
Quantitative Inhibitory Activity of this compound
This compound demonstrates potent and preferential inhibition of the PI3Kδ and PI3Kγ isoforms compared to the ubiquitously expressed alpha (α) and beta (β) isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This selective activity profile makes this compound a valuable tool for investigating the specific roles of PI3Kδ and PI3Kγ in cellular processes and a promising candidate for therapeutic development in diseases where these isoforms are hyperactivated, such as in certain hematological malignancies and inflammatory disorders.
| PI3K Isoform | IC50 (nM) |
| p110δ | 1.3 |
| p110γ | 6.1 |
| p110α | 115 |
| p110β | 56 |
Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms. Data sourced from ex vivo PI3 kinase assays using recombinant PI3K.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and cellular activity of PI3K inhibitors like this compound.
In Vitro Biochemical Kinase Assay (PI3K Isoform Selectivity)
This protocol outlines a representative method for determining the IC50 values of a test compound against purified PI3K isoforms.
Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ).
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
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Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
Adenosine triphosphate (ATP), at a concentration equivalent to the Km for each enzyme
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Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other test inhibitor) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
White, opaque 384-well plates
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Multimode plate reader with luminescence detection capability
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.
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In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO) control.
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Add 2 µL of the respective recombinant PI3K enzyme diluted in kinase reaction buffer to each well.
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Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
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Prepare a substrate mix containing PIP2 and ATP in the kinase reaction buffer. The ATP concentration should be at the determined Km for each specific PI3K isoform to ensure accurate IC50 determination.
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Initiate the kinase reaction by adding 2 µL of the substrate mix to each well.
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Incubate the plate at room temperature for 60 minutes.
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Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence signal using a plate reader.
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Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
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Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Cellular Assay: Western Blot for Phospho-Akt
This protocol describes how to assess the inhibitory activity of this compound on the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Objective: To determine the effect of this compound on the phosphorylation of Akt at Serine 473 (p-Akt Ser473) in a relevant cell line.
Materials:
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A suitable cell line (e.g., a B-cell lymphoma line with constitutive PI3Kδ activity or a cell line that can be stimulated to activate PI3K signaling)
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Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., anti-IgM for B-cells, growth factors for other cell types), if required
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
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Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
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HRP-conjugated anti-rabbit secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Imaging system for chemiluminescence detection
Procedure:
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Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 3-4 hours to reduce basal PI3K activity.
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Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
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If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for 15-30 minutes.
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-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
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Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify the band intensities using image analysis software.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
PI3K Signaling Pathway and the Role of this compound
The PI3K signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and motility. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85 or p101/p84). The delta and gamma isoforms are predominantly expressed in hematopoietic cells and play crucial roles in immune cell function.
Upon activation by cell surface receptors such as B-cell receptors (BCRs), T-cell receptors (TCRs), and G-protein coupled receptors (GPCRs), PI3Kδ and PI3Kγ phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a wide range of substrates, leading to the downstream cellular responses.
This compound exerts its effect by competitively binding to the ATP-binding pocket of the p110δ and p110γ catalytic subunits, thereby preventing the phosphorylation of PIP2 to PIP3. This blockade of a critical upstream event leads to the inhibition of the entire downstream signaling cascade.
References
The Role of CAL-130 in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with a pressing need for novel therapeutic strategies, particularly for relapsed and refractory cases. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical driver of T-ALL pathogenesis, making it a prime target for therapeutic intervention. CAL-130, a dual inhibitor of the p110δ and p110γ isoforms of PI3K, has emerged as a promising agent in this context. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental protocols pertaining to the role of this compound in T-ALL. While specific quantitative data for this compound in T-ALL is not extensively available in public literature, this document synthesizes the existing knowledge on dual PI3Kδ/γ inhibition and provides a framework for future research and development.
The PI3K/Akt/mTOR Signaling Axis in T-ALL
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In a significant proportion of T-ALL patients, this pathway is constitutively activated through various mechanisms, most notably the loss of the tumor suppressor PTEN.[1][2] PTEN is a phosphatase that negatively regulates the PI3K pathway by dephosphorylating PIP3. Its loss leads to the hyperactivation of Akt and downstream signaling, promoting leukemogenesis and resistance to therapy.[2]
The p110δ and p110γ isoforms of PI3K are primarily expressed in hematopoietic cells.[1] This restricted expression profile makes them attractive therapeutic targets, as their inhibition is less likely to cause the on-target toxicities associated with broader PI3K inhibition.
Caption: The PI3K/Akt/mTOR signaling pathway in T-ALL, highlighting the inhibitory action of this compound and the regulatory role of PTEN.
Preclinical Data on this compound in T-ALL
Direct quantitative data on the efficacy of this compound in T-ALL, such as IC50 values across various cell lines, is not extensively documented in publicly available literature. However, existing preclinical studies provide a strong rationale for its investigation.
One key study demonstrated that the dual p110γ/δ PI3K inhibitor, this compound, prolonged survival in a PTEN-null mouse model of T-ALL.[2] Furthermore, the study showed that this compound blocked proliferation and activated pro-apoptotic signaling pathways in human T-ALL cell lines and primary patient samples.[2]
It is worth noting that some research suggests that pan-PI3K inhibition may be more effective than dual p110γ/δ inhibition in certain T-ALL contexts, indicating the complexity of PI3K signaling and the potential for varied responses among T-ALL subtypes.[2]
Comparative Efficacy of PI3K Inhibitors in T-ALL
To provide a quantitative framework, the following table summarizes the reported IC50 values for other PI3K inhibitors in T-ALL cell lines. This data serves as a benchmark for the anticipated potency of dual p110δ/γ inhibitors like this compound.
| Inhibitor | PI3K Isoform(s) Targeted | T-ALL Cell Line | IC50 (µM) |
| CAL-101 (Idelalisib) | p110δ | CCRF-CEM, KOPT-K1, MOLT-4 | Dose-dependent inhibition observed |
| Duvelisib (IPI-145) | p110δ/γ | Not Specified | Potent activity in preclinical models of T-cell lymphoma |
Key Experimental Protocols
The following sections detail standardized protocols for essential preclinical assays to evaluate the efficacy of this compound in T-ALL.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of this compound on the survival and proliferation of T-ALL cells.
Caption: A generalized workflow for determining the IC50 of this compound in T-ALL cell lines.
Methodology:
-
Cell Culture: T-ALL cell lines (e.g., Jurkat, MOLT-4, CCRF-CEM) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
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Plating: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
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Treatment: this compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (DMSO) is also included.
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Incubation: Plates are incubated for 24, 48, and 72 hours.
-
Viability Assessment: Cell viability is assessed using a tetrazolium-based assay (e.g., MTT or MTS) or a resazurin-based assay (e.g., alamarBlue). The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Pathway Modulation
This technique is used to confirm that this compound is inhibiting its intended targets and modulating the downstream PI3K/Akt/mTOR pathway.
Caption: Standardized workflow for assessing the effect of this compound on PI3K pathway signaling.
Methodology:
-
Cell Treatment: T-ALL cells are treated with this compound at various concentrations for a specified time (e.g., 2-24 hours).
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Protein Extraction: Cells are lysed, and protein concentration is determined using a BCA assay.
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Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: Membranes are probed with primary antibodies against key pathway proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, total S6) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
In Vivo Efficacy in Xenograft Models
Patient-derived xenograft (PDX) models are crucial for evaluating the anti-leukemic activity of this compound in a more physiologically relevant setting.
Caption: Workflow for assessing the in vivo efficacy of this compound using T-ALL PDX models.
Methodology:
-
Model Establishment: Primary T-ALL patient samples are engrafted into immunodeficient mice (e.g., NOD/SCID gamma).
-
Treatment: Once leukemia is established, mice are randomized to receive this compound (administered orally or via intraperitoneal injection) or a vehicle control.
-
Monitoring: Disease progression is monitored by assessing the percentage of human CD45+ cells in the peripheral blood via flow cytometry. Animal well-being is monitored daily.
-
Endpoint: The primary endpoint is typically overall survival, which is analyzed using Kaplan-Meier survival curves.
Conclusion and Future Perspectives
The dual inhibition of PI3Kδ and PI3Kγ by this compound represents a highly rational and targeted therapeutic strategy for T-ALL. The preclinical evidence, particularly in the context of PTEN-deficient disease, is encouraging. Future research should focus on obtaining definitive quantitative data for this compound across a panel of genetically diverse T-ALL models. Furthermore, exploring combination strategies with existing chemotherapeutics or other targeted agents will be crucial to overcoming potential resistance mechanisms and improving clinical outcomes for patients with this challenging disease. This technical guide provides the foundational knowledge and methodological framework to advance the investigation of this compound and other dual PI3Kδ/γ inhibitors in the treatment of T-ALL.
References
The Discovery and Preclinical Development of CAL-130: A Dual PI3Kδ/γ Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CAL-130 is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. The δ and γ isoforms of PI3K are primarily expressed in hematopoietic cells and play crucial roles in the development and function of both innate and adaptive immunity. This targeted expression profile makes dual inhibition of PI3Kδ and PI3Kγ a promising strategy for the treatment of hematological malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL), and potentially other immune-mediated disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols associated with this compound.
Discovery and Synthesis
The initial discovery of this compound stemmed from efforts to develop isoform-selective PI3K inhibitors with improved therapeutic windows compared to pan-PI3K inhibitors. While the specific details of the initial synthesis are proprietary, the general approach for creating such targeted inhibitors involves the design and chemical synthesis of small molecules that can selectively bind to the ATP-binding pocket of the target kinase isoforms. The development of this compound likely involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for PI3Kδ and PI3Kγ over the ubiquitously expressed PI3Kα and PI3Kβ isoforms.
Mechanism of Action
This compound exerts its therapeutic effect by competitively inhibiting the catalytic activity of the p110δ and p110γ subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt. By blocking the production of PIP3, this compound effectively abrogates the activation of the PI3K/Akt/mTOR signaling cascade. This pathway is constitutively active in many cancer cells, promoting their uncontrolled growth and survival. The dual inhibition of PI3Kδ and PI3Kγ is particularly effective in hematopoietic malignancies where these isoforms are key drivers of oncogenic signaling.
Signaling Pathway
The following diagram illustrates the central role of PI3Kδ and PI3Kγ in the PI3K/Akt/mTOR signaling pathway and the mechanism of action of this compound.
Preclinical Data
The preclinical development of this compound involved a series of in vitro and in vivo studies to evaluate its potency, selectivity, and anti-cancer efficacy.
In Vitro Kinase and Cellular Assays
The inhibitory activity of this compound against the different Class I PI3K isoforms was determined using biochemical kinase assays. The results demonstrated high potency against PI3Kδ and PI3Kγ, with significantly lower activity against PI3Kα and PI3Kβ, highlighting its desired selectivity profile.
| PI3K Isoform | IC50 (nM) |
| PI3Kδ (p110δ) | 1.3 |
| PI3Kγ (p110γ) | 6.1 |
| PI3Kα (p110α) | 115 |
| PI3Kβ (p110β) | 56 |
| Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms |
In cellular assays, this compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, with particular efficacy in hematological malignancy models such as T-ALL.
In Vivo Preclinical Studies
The anti-leukemic activity of this compound was evaluated in a preclinical mouse model of T-ALL. In these studies, this compound demonstrated significant therapeutic efficacy, leading to a marked extension of survival in treated animals compared to controls.
| Animal Model | Treatment | Median Survival (days) |
| T-ALL Xenograft | Vehicle Control | 7.5 |
| T-ALL Xenograft | This compound (10 mg/kg, orally, every 8 hours for 7 days) | 45 |
| Table 2: In Vivo Efficacy of this compound in a T-ALL Xenograft Model |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
PI3K Kinase Assay
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against recombinant PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 substrate
-
ATP (at a concentration equivalent to the Km for each enzyme)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the respective recombinant PI3K enzyme diluted in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing PIP2 and ATP in kinase buffer.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of T-ALL cells in vitro.
Materials:
-
T-ALL cell lines (e.g., Jurkat, MOLT-4)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed T-ALL cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound (typically in a final volume of 200 µL). Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
T-ALL Xenograft Model
Objective: To evaluate the in vivo anti-leukemic efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
T-ALL cell line (e.g., luciferase-expressing Jurkat cells for in vivo imaging)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Bioluminescence imaging system (for luciferase-expressing cells)
Procedure:
-
Subcutaneously or intravenously inject T-ALL cells into immunocompromised mice. For subcutaneous models, mix cells with Matrigel before injection.
-
Monitor tumor growth (for subcutaneous models) or disease progression (for intravenous models) by caliper measurements or bioluminescence imaging.
-
Once tumors are established or disease is evident, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally according to the specified dosing schedule (e.g., every 8 hours).
-
Monitor tumor volume or bioluminescent signal throughout the treatment period.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tumors or tissues for further analysis (e.g., histology, western blotting for target modulation).
-
Analyze the data to determine the effect of this compound on tumor growth and survival.
Experimental Workflow for In Vivo Study
The following diagram outlines the typical workflow for a preclinical in vivo efficacy study of this compound.
Conclusion
This compound is a promising dual PI3Kδ/γ inhibitor with potent and selective activity. Preclinical studies have demonstrated its ability to inhibit the PI3K/Akt/mTOR pathway and exert significant anti-leukemic effects in in vitro and in vivo models of T-ALL. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other isoform-selective PI3K inhibitors. The targeted nature of this compound holds the potential for a more favorable safety profile compared to pan-PI3K inhibitors, making it an attractive candidate for further clinical development in hematological malignancies and potentially other immune-related diseases.
An In-depth Technical Guide to the Inhibition of the PI3K Signaling Pathway by CAL-130
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of CAL-130, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, with a specific focus on its mechanism of action, preclinical data, and relevant experimental protocols. This compound shows high selectivity for the p110δ and p110γ isoforms of PI3K, which are key mediators in immune cell signaling and are implicated in various hematological malignancies.
Core Concepts: The PI3K Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2] There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for therapies aimed at immune-related disorders and hematological cancers.[3][4]
Upon activation by upstream signals, such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and other signaling molecules that drive cellular responses.[1][6] Dysregulation of the PI3K pathway is a common event in many cancers, often leading to uncontrolled cell growth and survival.[1][6][7][8]
This compound: A Selective PI3Kδ and PI3Kγ Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the p110δ and p110γ isoforms of PI3K.[9] This dual specificity is significant as both isoforms play crucial, albeit different, roles in the function and trafficking of both adaptive and innate immune cells.[3] The inhibition of both p110δ and p110γ can therefore lead to a more profound impact on the tumor microenvironment and the survival of malignant B-cells.[5]
Quantitative Data on this compound Activity
The inhibitory activity of this compound against the different class I PI3K isoforms has been quantified, highlighting its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| PI3K Isoform | IC50 (nM) |
| p110δ | 1.3 |
| p110γ | 6.1 |
| p110α | 115 |
| p110β | 56 |
| Data sourced from MedchemExpress.[9] |
Preclinical Efficacy in T-cell Acute Lymphoblastic Leukemia (T-ALL)
Preclinical studies have demonstrated the potential of this compound in the treatment of T-ALL. In a mouse xenograft model of T-ALL, administration of this compound led to a significant extension of survival.[9]
| Treatment Group | Median Survival (days) |
| Control | 7.5 |
| This compound | 45 |
| Data from a study in Lck/Ptenfl/fl mice with established T-ALL, where mice received an oral dose of 10 mg/kg of this compound every 8 hours for 7 days.[9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound and other PI3K inhibitors.
PI3K Enzyme Activity Assay
This assay measures the in vitro activity of PI3K and the inhibitory effect of compounds like this compound. A common method is a luminescent kinase assay that quantifies ADP produced from the kinase reaction.[10]
Materials:
-
Recombinant PI3K enzyme (p110δ/p85α)
-
PI3K Reaction Buffer
-
Lipid Substrate (e.g., PIP2)
-
ATP
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Protocol:
-
Prepare a mixture of PI3K Reaction Buffer and Lipid Substrate.
-
Dilute the PI3K enzyme into the buffer/substrate mixture.
-
In a 384-well plate, add 0.5 µl of this compound (at various concentrations) or vehicle (DMSO).
-
Add 4 µl of the enzyme/lipid mixture to each well.
-
Initiate the reaction by adding 0.5 µl of 250 µM ATP.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.[11]
Western Blot for Phospho-Akt (p-Akt)
This protocol is used to assess the inhibition of PI3K signaling downstream by measuring the phosphorylation of Akt at Serine 473.[11][12]
Materials:
-
T-ALL cell lines (e.g., CCRF-CEM)
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed T-ALL cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.[13][14]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.[15][16][17]
Materials:
-
T-ALL cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[13]
T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[18][19][20][21][22]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
T-ALL cells (e.g., CCRF-CEM)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Inject T-ALL cells (e.g., 5 x 10^6 cells) subcutaneously or intravenously into the mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg, orally, every 8 hours) and vehicle control for a specified duration (e.g., 7 days).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor the overall health and body weight of the mice.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., Western blot, immunohistochemistry). For survival studies, monitor mice until they become moribund.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups. For survival studies, generate Kaplan-Meier survival curves.
Conclusion
This compound represents a promising therapeutic agent for hematological malignancies due to its potent and selective inhibition of PI3Kδ and PI3Kγ. The in-depth understanding of its mechanism of action within the PI3K signaling pathway, supported by robust preclinical data and standardized experimental protocols, is crucial for its continued development and potential translation to the clinic. This guide provides a foundational resource for researchers and drug development professionals working in this area.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Ex vivo blockade of PI3K gamma or delta signaling enhances the antitumor potency of adoptively transferred CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.es [promega.es]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. T-ALL mouse xenograft model [bio-protocol.org]
- 19. Human T-ALL Xenografts | Springer Nature Experiments [experiments.springernature.com]
- 20. Mouse xenograft modeling of human adult acute lymphoblastic leukemia provides mechanistic insights into adult LIC biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 22. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of CAL-130: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CAL-130, a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The information presented herein is compiled from publicly available scientific literature and technical data sheets, intended to support researchers and professionals in drug development.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for the p110δ and p110γ catalytic subunits of PI3K.[1] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[2] Dysregulation of this pathway is a hallmark of various cancers, particularly hematological malignancies. By targeting the specific isoforms PI3Kδ and PI3Kγ, which are predominantly expressed in hematopoietic cells, this compound offers a targeted therapeutic approach with the potential for reduced off-target effects compared to pan-PI3K inhibitors.[2][3]
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory activity of this compound against the Class I PI3K isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| PI3K Isoform | IC50 (nM) |
| p110δ | 1.3 |
| p110γ | 6.1 |
| p110α | 115 |
| p110β | 56 |
Data sourced from commercially available technical data sheets.[1]
Signaling Pathways
This compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling cascade. Downstream of receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), PI3Kδ and PI3Kγ phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of downstream targets, leading to increased cell proliferation, survival, and metabolic activity. By inhibiting PI3Kδ and PI3Kγ, this compound blocks the production of PIP3, thereby attenuating downstream AKT signaling and its pro-survival outputs.
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to characterize PI3K inhibitors like this compound. These are based on standard methodologies in the field and should be adapted and optimized for specific experimental conditions.
PI3K Enzyme Inhibition Assay (Kinase Assay)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.
Methodology:
-
Reagents: Recombinant human PI3K isoforms (p110δ, p110γ, p110α, p110β), phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, ATP, and a suitable kinase assay buffer.
-
Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, combine the recombinant PI3K enzyme, PIP2 substrate, and the this compound dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a defined period (e.g., 30-60 minutes). e. Terminate the reaction. f. Detect the amount of ADP produced (correlates with kinase activity) using a suitable detection method (e.g., luminescence-based ADP-Glo™ kinase assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability / Cytotoxicity Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Lines: Select appropriate cancer cell lines, particularly those of hematopoietic origin (e.g., T-cell acute lymphoblastic leukemia [T-ALL] cell lines).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density. b. After allowing the cells to adhere (if applicable), treat them with a range of concentrations of this compound. c. Incubate for a specified period (e.g., 48-72 hours). d. Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like CellTiter-Blue®). e. Incubate for the time recommended by the reagent manufacturer. f. Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis for Phospho-AKT
This technique is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of AKT, a key downstream effector of PI3K.
Methodology:
-
Cell Treatment and Lysis: a. Treat cancer cells with various concentrations of this compound for a defined period. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST). b. Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: a. Re-probe the membrane with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. b. Quantify the band intensities to determine the relative levels of p-AKT normalized to total AKT.
Conclusion
This compound is a highly potent and selective dual inhibitor of PI3Kδ and PI3Kγ. Its in vitro profile demonstrates strong and specific inhibition of these key signaling isoforms, leading to the suppression of the pro-survival PI3K/AKT pathway. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other PI3K inhibitors in a research and drug development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aberrant Signaling Pathways in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CAL-130: A Dual PI3K Delta/Gamma Inhibitor for Hematological Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CAL-130 is a novel small molecule inhibitor that demonstrates potent and selective dual inhibition of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The δ and γ isoforms are primarily expressed in hematopoietic cells, making them attractive therapeutic targets for a variety of hematological malignancies and inflammatory diseases. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in T-cell acute lymphoblastic leukemia (T-ALL), a common and aggressive hematological cancer. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, preclinical data, and detailed experimental protocols relevant to its evaluation.
Core Data Presentation
The inhibitory activity of this compound against the four Class I PI3K isoforms has been determined in biochemical assays. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for the δ and γ isoforms.
| PI3K Isoform | IC50 (nM) |
| p110δ | 1.3[1][2] |
| p110γ | 6.1[1][2] |
| p110α | 115[1] |
| p110β | 56[1] |
Table 1: Biochemical IC50 values of this compound against Class I PI3K isoforms.
Preclinical evaluation of this compound in a murine model of T-cell acute lymphoblastic leukemia (T-ALL) has demonstrated significant anti-leukemic activity.
| Study Model | Compound | Dosing Regimen | Key Findings |
| Lck/Ptenfl/fl mice with established T-ALL | This compound | 10 mg/kg, oral, every 8 hours for 7 days | Extended median survival to 45 days compared to 7.5 days for the control group.[1] |
Table 2: In vivo efficacy of this compound in a T-ALL mouse model.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures used for its characterization, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols for CAL-130 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing common cell-based assays using the CAL-130 cell line. The protocols detailed below are foundational for assessing cellular responses to various stimuli and are critical in drug discovery and development.
Introduction to this compound
Further research into the specific characteristics of the this compound cell line is recommended to fully contextualize experimental results. The following protocols are generalized for cancer cell line applications.
Cell Viability Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]
Experimental Protocol
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Presentation
Table 1: Example Data for this compound Cell Viability after 48-hour Treatment with Compound X
| Compound X Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.52 ± 0.04 | 41.6 |
| 100 | 0.15 ± 0.02 | 12.0 |
Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Cell Proliferation Assay: BrdU Incorporation
The BrdU (Bromodeoxyuridine) incorporation assay measures DNA synthesis as an indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with specific antibodies.[4]
Experimental Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
BrdU Labeling:
-
Cell Fixation and DNA Denaturation:
-
Antibody Staining:
-
Analysis:
-
Counterstain nuclei with DAPI.
-
Measure fluorescence using a microplate reader or visualize with a fluorescence microscope.
-
Data Presentation
Table 2: Example Data for this compound Cell Proliferation after 48-hour Treatment with Compound Y
| Compound Y Conc. (µM) | Fluorescence Intensity (Mean ± SD) | % Proliferation |
| 0 (Vehicle Control) | 8543 ± 412 | 100 |
| 0.1 | 8123 ± 356 | 95.1 |
| 1 | 6543 ± 310 | 76.6 |
| 10 | 3210 ± 215 | 37.6 |
| 100 | 1050 ± 98 | 12.3 |
Experimental Workflow
Caption: Workflow for measuring cell proliferation via BrdU incorporation.
Apoptosis Assay: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[6] Propidium Iodide (PI) stains cells with compromised membranes, indicating late apoptosis or necrosis.[5][7]
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed this compound cells in a 6-well plate and treat with the test compound for the desired duration.
-
-
Cell Harvesting:
-
Washing:
-
Wash the cells twice with cold PBS.[5]
-
-
Staining:
-
Flow Cytometry Analysis:
Data Presentation
Table 3: Example Data for this compound Cell Apoptosis after 24-hour Treatment with Compound Z
| Compound Z Conc. (µM) | Viable (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| 10 | 42.1 ± 4.5 | 35.8 ± 3.7 | 22.1 ± 2.8 |
| 50 | 15.3 ± 2.8 | 55.2 ± 5.1 | 29.5 ± 3.2 |
Experimental Workflow
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Signaling Pathway Analysis: PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a key target for drug development.
Signaling Pathway Diagram
Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAL-130 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of CAL-130, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, in cell culture experiments.
Introduction to this compound
This compound is a selective small molecule inhibitor targeting the p110δ and p110γ catalytic subunits of PI3K. Its high potency and selectivity make it an invaluable tool for investigating the roles of these specific PI3K isoforms in various cellular processes, particularly in cancer and immunology research. This compound allows for the targeted disruption of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human malignancies.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against PI3K isoforms and provides a recommended concentration range for in vitro studies based on available data for this compound and similar compounds.
| Compound | Target Isoform(s) | IC50 (Enzyme Assay) | Recommended In Vitro Concentration Range |
| This compound | PI3Kδ, PI3Kγ | 1.3 nM, 6.1 nM | 10 nM - 1 µM |
| CAL-101 (Idelalisib) | PI3Kδ | ~2.5 nM | Sub-micromolar concentrations |
| IPI-145 (Duvelisib) | PI3Kδ, PI3Kγ | Not Available | ~1 µM |
| BKM120 | Pan-PI3K | Not Available | Up to 1 µM |
| LY294002 | Pan-PI3K | 1.4 µM | ~10 µM |
Note: The optimal concentration is cell-line specific and should be determined empirically.
Signaling Pathway and Experimental Workflows
To facilitate experimental design and data interpretation, the following diagrams illustrate the targeted signaling pathway and standard experimental workflows.
Caption: PI3K/Akt/mTOR pathway inhibited by this compound.
Caption: Standard experimental workflows for this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS-based)
This protocol outlines the steps to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilizing agent (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final solvent concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, carefully remove the medium and add 100 µL of solubilizing agent to dissolve the formazan crystals.
-
MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This protocol details the quantification of apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with a range of this compound concentrations (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect both the culture supernatant (containing floating cells) and the adherent cells (after gentle trypsinization). Combine them and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Differentiate cell populations based on their staining profile:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes the detection of changes in the phosphorylation status of key proteins downstream of PI3Kδ/γ after this compound treatment.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for various time points (e.g., 1, 6, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Collect the lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and Electrophoresis: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use the loading control to ensure equal protein loading.
Application Notes and Protocols for CAL-130 Treatment in Primary Immune Cells
Introduction
CAL-130 is a potent and selective dual inhibitor of the Class I phosphoinositide 3-kinase (PI3K) isoforms PI3Kδ (delta) and PI3Kγ (gamma).[1] These isoforms are predominantly expressed in leukocytes and play a critical role in regulating signaling pathways that govern immune cell proliferation, differentiation, survival, and function.[2][3] PI3Kδ is a key mediator of B-cell receptor (BCR) and T-cell receptor (TCR) signaling, while PI3Kγ is activated downstream of G-protein coupled receptors (GPCRs), which are crucial for myeloid cell trafficking and activation.[2][3] The dual inhibition of PI3Kδ and PI3Kγ by this compound makes it a valuable tool for investigating the roles of these pathways in various primary immune cells and a potential therapeutic agent for B-cell malignancies and inflammatory disorders.[2]
These application notes provide detailed protocols for the treatment of primary immune cells with this compound, including methods for cell isolation, viability assessment, and functional analysis.
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the four Class I PI3K catalytic isoforms. The data highlights the selectivity of this compound for the δ and γ isoforms.
| PI3K Isoform | IC50 (nM) |
| p110δ | 1.3 |
| p110γ | 6.1 |
| p110β | 56 |
| p110α | 115 |
| Data sourced from MedchemExpress.[1] |
Signaling Pathway
The PI3K pathway is a central signaling node in immune cells. Upon activation by cell surface receptors, such as BCRs, TCRs, or GPCRs, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins like Akt and BTK, which in turn regulate a multitude of cellular processes including cell growth, proliferation, survival, and migration. This compound exerts its effect by directly inhibiting the catalytic activity of the p110δ and p110γ subunits of PI3K.
Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound on primary immune cells. The process begins with the isolation of cells from a biological source, followed by in vitro culture and treatment, and concludes with various downstream functional assays.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a common starting point for obtaining primary lymphocytes and monocytes.
Materials:
-
Human whole blood collected in heparin- or EDTA-containing tubes
-
Ficoll-Paque™ PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the layers by letting the blood run slowly down the side of the tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to bring the volume to 40-50 mL.
-
Centrifuge at 300 x g for 10 minutes at 4°C.[4] Discard the supernatant.
-
Resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. The cell suspension is now ready for further purification of specific immune cell subsets (e.g., T cells, B cells via magnetic bead selection) or for direct use in experiments.[5][6]
Protocol 2: this compound Treatment of Primary Immune Cells
This protocol provides a general guideline for treating cultured primary immune cells with this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Isolated primary immune cells in complete culture medium
-
Multi-well culture plates (e.g., 96-well, 24-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the primary immune cells in a multi-well plate at a predetermined density. The optimal density will vary depending on the cell type and assay duration.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture should be kept constant across all conditions (including the vehicle control) and should typically not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Add the this compound working solutions or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time is dependent on the specific cell type and the biological process being investigated.
-
Downstream Analysis: Following incubation, harvest the cells for analysis as described in subsequent protocols.
Protocol 3: Cell Viability Assessment using Calcein AM
This protocol measures cell viability based on the enzymatic conversion of non-fluorescent Calcein AM to fluorescent calcein by esterases in live cells.
Materials:
-
Calcein AM cell viability assay kit
-
This compound treated cells in a 96-well plate
-
PBS
-
Fluorescence microplate reader
Procedure:
-
After the this compound treatment period, carefully aspirate the culture medium from each well.
-
Prepare the Calcein AM working solution in PBS according to the manufacturer's instructions (e.g., 2 µM).[7]
-
Add 100 µL of the Calcein AM working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[7]
-
Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/530 nm).[7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Flow Cytometry for T-Cell Activation Markers
This protocol details the staining of cell surface markers to analyze the activation state of T cells following this compound treatment.
Materials:
-
This compound treated T cells
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) and activation markers (e.g., anti-CD25, anti-CD69)[8]
-
Flow cytometry tubes or 96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Harvest the treated T cells and transfer them to flow cytometry tubes or a 96-well V-bottom plate.
-
Wash the cells by adding 1-2 mL of staining buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the pre-titrated fluorescent antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 1-2 mL of staining buffer to remove unbound antibodies, centrifuging as in step 2.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer. Analyze the data using appropriate software to quantify the expression of activation markers on the T-cell populations of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aryl hydrocarbon receptor controls cell-fate decisions in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Immunology | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Nuclear calcium is required for human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of CAL-130 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of CAL-130 in dimethyl sulfoxide (DMSO). This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and gamma (PI3Kγ). Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results in cell-based assays and other research applications. This guide outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for storage to maintain the integrity and activity of the compound.
Introduction
This compound is a small molecule inhibitor that selectively targets the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K). These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in immune cell signaling, proliferation, and survival. The PI3K/AKT/mTOR signaling pathway is a central regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancers and inflammatory disorders. The ability of this compound to dually inhibit PI3Kδ and PI3Kγ makes it a valuable tool for investigating the roles of these specific isoforms and for potential therapeutic development. To facilitate its use in research, a standardized protocol for the preparation of a stable, concentrated stock solution in DMSO is essential.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 426.47 g/mol |
| Chemical Formula | C₂₃H₂₂N₈O |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Conc. | 10 mM (Higher concentrations may be achievable) |
| Powder Storage | -20°C (For up to 3 years) |
| Stock Solution Storage | -20°C (Short-term) or -80°C (Long-term) |
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Equilibrate this compound Powder: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can affect its stability and weighing accuracy.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.265 mg of this compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 426.47 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 426.47 g/mol x 0.001 L = 0.0042647 g = 4.265 mg
-
-
-
-
Adding DMSO:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 4.265 mg of this compound, add 1 mL of DMSO.
-
-
Solubilization:
-
Tightly cap the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, brief sonication in a water bath can aid in dissolving the compound.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes.
-
For short-term storage (up to 1-2 weeks), aliquots can be stored at -20°C.
-
For long-term storage (months to years), it is recommended to store the aliquots at -80°C.
-
Properly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Note on Solution Stability: While this compound powder is stable for extended periods when stored correctly, the long-term stability of the DMSO stock solution has not been extensively reported. It is best practice to prepare fresh stock solutions every few months or to perform quality control checks on older stocks if there are concerns about their efficacy.
Mandatory Visualizations
This compound Experimental Workflow
Application Notes and Protocols for CAL-101 (Idelalisib) Administration in Mouse Models
A Note on Nomenclature: The compound "CAL-130" as specified in the query does not correspond to a known therapeutic agent in publicly available scientific literature. Based on common pharmaceutical naming conventions and the context of oncological research, it is highly probable that this is a typographical error for CAL-101 , also known as Idelalisib (brand name Zydelig®). CAL-101 is a well-characterized, potent, and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) and has been extensively studied in preclinical mouse models of B-cell malignancies. These application notes and protocols are therefore provided for CAL-101 (Idelalisib).
Introduction
CAL-101 (Idelalisib) is a first-in-class, orally bioavailable small molecule inhibitor of the p110δ catalytic subunit of PI3K.[1] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers, particularly those of B-cell origin.[2] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for B-cell malignancies with the potential for a more favorable safety profile compared to pan-PI3K inhibitors.[1] Preclinical studies in various mouse models have demonstrated the potent anti-tumor activity of CAL-101, leading to its clinical development and eventual FDA approval for the treatment of certain B-cell cancers.[1][3]
Mechanism of Action
CAL-101 selectively inhibits PI3Kδ, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[4][5] The subsequent deactivation of the Akt/mTOR signaling cascade leads to the inhibition of cell growth, proliferation, and survival, ultimately inducing apoptosis in malignant B-cells.[2][6] Furthermore, CAL-101 has been shown to disrupt the supportive tumor microenvironment by inhibiting chemokine signaling and B-cell receptor (BCR) signaling, which are crucial for the survival and proliferation of cancerous B-cells.[5]
Application Notes
CAL-101 has been successfully utilized in a variety of mouse models to study its anti-cancer efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) properties.
-
Mouse Models:
-
Xenograft Models: Immunocompromised mice, such as NOD-SCID-γ-null (NSG) mice, are commonly used for patient-derived xenograft (PDX) models or for the subcutaneous or systemic engraftment of human B-cell malignancy cell lines.[2]
-
Syngeneic Models: For studies involving the tumor microenvironment and immune responses, syngeneic models using immunocompetent mice (e.g., C57BL/6) are appropriate.[7]
-
-
Drug Formulation and Administration:
-
CAL-101 is soluble in DMSO and can be further diluted in vehicles such as a combination of PEG300, Tween-80, and saline for in vivo administration.[8] A suspension in 1% carboxymethylcellulose (CMC) with 0.5% Tween-80 in saline has also been described.[8]
-
Oral Gavage (p.o.): This is a common route of administration for CAL-101, mimicking its clinical use. Dosages in the range of 30 mg/kg/day have been reported.[2]
-
Intraperitoneal (i.p.) Injection: For some studies, i.p. administration at doses around 40 mg/kg has been used.[7]
-
Intravenous (i.v.) Injection: Intravenous administration, for example, at 40 mg/kg, can be used for studies requiring rapid and complete bioavailability.[9]
-
-
Monitoring and Endpoints:
-
Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers.
-
Survival: Kaplan-Meier survival analysis is a key endpoint for efficacy studies.
-
Pharmacodynamic Readouts: Tumor and/or blood samples can be collected to assess the inhibition of the PI3K pathway through methods like Western blotting or flow cytometry for phosphorylated proteins (e.g., p-Akt, p-S6).[2]
-
Toxicity: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
-
Cell Culture: Culture a human B-cell lymphoma cell line (e.g., SU-DHL-5, KARPAS-422) under standard conditions.
-
Animal Model: Use 6-8 week old female NOD-SCID-γ-null (NSG) mice.
-
Tumor Cell Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare CAL-101 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Administer CAL-101 orally (p.o.) at a dose of 30 mg/kg once daily.
-
The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry.
-
Protocol 2: Western Blot Analysis of p-Akt in Tumor Tissue
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Data Summary
In Vitro Activity of CAL-101
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (p110δ) | 2.5 nM | Cell-free assay | [8][10] |
| IC50 (p110α) | 8,600 nM | Cell-free assay | [6] |
| IC50 (p110β) | 4,000 nM | Cell-free assay | [6] |
| IC50 (p110γ) | 2,100 nM | Cell-free assay | [6] |
| EC50 (p-Akt inhibition) | 0.1 - 1.0 µM | SU-DHL-5, KARPAS-422, CCRF-SB cells | [11][12] |
| EC50 (B-cell proliferation) | 6 nM | BCR crosslinking | [4] |
| EC50 (Basophil activation) | 8.9 nM | Anti-FcεR1 stimulation | [4] |
In Vivo Administration of CAL-101 in Mouse Models
| Mouse Model | Cell Line/Condition | Route of Administration | Dosage | Outcome | Reference |
| NSG Mice | Ph-like ALL (PDX) | Oral gavage (p.o.) | 30 mg/kg/day for 3 days | Potent in vivo inhibition of p-PI3K, p-mTOR, p-S6, and p-Akt | [2] |
| C57BL/6 Mice | B16F10 metastasis model | Intraperitoneal (i.p.) | 40 mg/kg (5 injections) | Promoted anti-metastatic properties of NK cells | [7] |
| C57BL/6 Mice | Cerebral stroke model | Intravenous (i.v.) | 40 mg/kg | Reduced TNF secretion and neuroinflammation | [9] |
Pharmacokinetic Parameters of Idelalisib (Human Data)
| Parameter | Value | Population | Reference |
| Dosing Regimen | 50-350 mg, once or twice daily | Patients with relapsed/refractory CLL | [5][13] |
| Metabolism | Primarily via aldehyde oxidase (AO) and to a lesser extent via CYP3A | Healthy individuals and patients | [14] |
| Drug Interactions | Co-administration with strong CYP3A inducers should be avoided | General recommendation | [14] |
| Food Effect | No clinically relevant food effect | General recommendation | [14] |
Disclaimer: These protocols and notes are intended for research purposes only and should be adapted and optimized based on specific experimental requirements and institutional guidelines for animal care and use.
References
- 1. Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idelalisib, an inhibitor of phosphatidylinositol 3-kinase p110δ, for relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. selleckchem.com [selleckchem.com]
- 12. ubpbio.com [ubpbio.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Clinical Pharmacokinetic and Pharmacodynamic Profile of Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-Akt (Ser473) Following CAL-130 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[2] CAL-130 is a potent and selective inhibitor of the p110δ and p110γ isoforms of PI3K.[3] By inhibiting PI3K, this compound effectively blocks the downstream activation of Akt, a serine/threonine kinase. The activation of Akt involves phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[4] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on Akt phosphorylation at Ser473 (p-Akt) in cancer cell lines using Western blot analysis.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol outlines the treatment of cancer cells with this compound, followed by the preparation of cell lysates, separation of proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transfer of proteins to a membrane, and immunodetection of p-Akt (Ser473) and total Akt using specific antibodies. A decrease in the ratio of p-Akt to total Akt following this compound treatment indicates the inhibitory activity of the compound on the PI3K/Akt pathway.
Data Presentation
The following tables summarize the recommended reagents and antibodies for the Western blot analysis of p-Akt inhibition by this compound.
Table 1: Recommended Reagents for Western Blotting
| Reagent | Supplier | Catalog Number |
| This compound | MedchemExpress | HY-16122A |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 | Sigma-Aldrich | P5726 |
| Phosphatase Inhibitor Cocktail 3 | Sigma-Aldrich | P0044 |
| Pierce BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Precision Plus Protein All Blue Prestained Protein Standards | Bio-Rad | 1610373 |
| 4-20% Mini-PROTEAN TGX Precast Protein Gels | Bio-Rad | 4561096 |
| Trans-Blot Turbo Mini PVDF Transfer Packs | Bio-Rad | 1704156 |
| 5% (w/v) Bovine Serum Albumin (BSA) in TBST | - | - |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 |
Table 2: Recommended Primary and Secondary Antibodies
| Antibody | Host Species | Dilution | Supplier | Catalog Number |
| Phospho-Akt (Ser473) Antibody | Rabbit | 1:1000 | Cell Signaling Technology | #9271 |
| Akt (pan) Antibody | Rabbit | 1:1000 | Cell Signaling Technology | #9272 |
| Anti-rabbit IgG, HRP-linked Antibody | Goat | 1:2000 | Cell Signaling Technology | #7074 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Seed the cancer cell line of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for a specified duration (e.g., 2, 6, 12, 24 hours). A vehicle control (DMSO) should be included. The optimal concentration and treatment time should be determined empirically for each cell line.
Cell Lysis and Protein Quantification
-
After treatment, place the 6-well plate on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a 4-20% polyacrylamide gel. Include a molecular weight marker in one lane.
-
Perform electrophoresis at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[5]
-
The following day, wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate and incubate the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein like β-actin.
Mandatory Visualization
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for p-Akt Western blot analysis.
References
- 1. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
Troubleshooting & Optimization
CAL-130 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges encountered with the PI3K inhibitor, CAL-130, in aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: this compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms p110δ and p110γ. These isoforms are primarily expressed in immune cells, making this compound a valuable tool for research in immunology, inflammation, and hematological malignancies. Like many small molecule kinase inhibitors, this compound is a hydrophobic compound with low intrinsic solubility in aqueous solutions. This can lead to challenges in preparing homogenous, stable solutions for in vitro and cell-based assays, potentially causing issues with experimental reproducibility and accuracy.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is readily soluble in DMSO, allowing for the creation of a concentrated stock that can then be diluted into aqueous experimental media.
Q3: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous buffer. What is happening and how can I prevent it?
A3: This phenomenon is known as "precipitation upon dilution" and is a common issue with hydrophobic compounds. It occurs because the concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium. As the highly solubilizing DMSO is diluted, it can no longer keep the compound in solution.
To prevent this, ensure the final concentration of DMSO in your experimental medium is kept as low as possible (typically below 0.5% v/v) to avoid solvent-induced artifacts. Additionally, when preparing your working solution, add the DMSO stock to the aqueous buffer while vortexing or mixing to ensure rapid and uniform dispersion.
Q4: What are the visible signs of this compound precipitation in my experimental setup?
A4: Precipitation of this compound can manifest as a fine crystalline solid, a general cloudiness or haziness in the media, or a thin film on the surface of the culture vessel. If you observe any of these signs, it is crucial to troubleshoot your solution preparation method to ensure accurate and reliable results.
Troubleshooting Guide for this compound Precipitation in Aqueous Media
Researchers may encounter precipitation of this compound when preparing working solutions in aqueous buffers for various in vitro and cell-based assays. This guide provides a systematic approach to troubleshoot and resolve these issues.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| This compound powder does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of this compound. | Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO first. | A clear, homogenous stock solution. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | 1. Decrease the final concentration of this compound in the working solution. 2. Ensure the final DMSO concentration is below 0.5%. 3. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion. | A clear working solution is achieved. |
| Solution is initially clear but a precipitate forms over time. | Time-dependent precipitation due to limited stability in the aqueous buffer. | 1. Prepare fresh working solutions immediately before each experiment. 2. Assess the stability of this compound in your specific buffer over the time course of your experiment. | The solution remains clear for the duration of the experiment. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of this compound. | 1. After preparing the working solution, visually inspect for any signs of precipitation. 2. Consider a brief sonication of the final working solution to aid dissolution. | Improved experimental reproducibility. |
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Very Low | Direct dissolution is not recommended. Prone to precipitation. |
| DMSO | High | Recommended for preparing high-concentration stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable stock solution of this compound and a working solution in aqueous media with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve a final stock concentration of 10 mM. d. Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of particulates. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C, protected from light.
-
Working Solution Preparation (for Cell-Based Assays): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm your aqueous buffer (e.g., cell culture medium) to the experimental temperature (typically 37°C). c. Perform serial dilutions of the stock solution in the pre-warmed buffer to achieve the desired final concentration. d. Crucially , add the this compound stock solution to the buffer while gently vortexing or swirling the buffer to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation. e. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent toxicity.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor.[2] c. Include a vehicle control (e.g., medium with the same final concentration of DMSO) and a no-cell blank control. d. Incubate for the desired time points (e.g., 48 or 72 hours).[3]
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[2] b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
Technical Support Center: Optimizing CAL-130 (AGM-130) Dosage for In Vivo Studies
Disclaimer: The compound "CAL-130" is not widely documented in the scientific literature. Based on available research, it is highly probable that this is a reference to AGM-130 , a cyclin-dependent kinase (CDK) inhibitor. This guide will focus on AGM-130, providing comprehensive information for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is AGM-130 and what is its mechanism of action?
A1: AGM-130 is a potent, small molecule inhibitor of cyclin-dependent kinases (CDKs).[1] Derived from Indirubin, it functions by targeting the ATP-binding pocket of CDKs, which are crucial enzymes in regulating the cell cycle.[2][3][4] By inhibiting CDKs, AGM-130 prevents the phosphorylation of key substrate proteins, such as the retinoblastoma protein (Rb).[1] This disruption of the cell cycle leads to cell cycle arrest, primarily in the G1 phase, and can induce apoptosis (programmed cell death) in cancer cells.[5][6]
Q2: In which cancer models has AGM-130 shown efficacy?
A2: Preclinical studies have demonstrated the efficacy of AGM-130 in breast cancer and chronic myeloid leukemia (CML) models. Specifically, it has shown dose-dependent efficacy in MCF-7 breast cancer xenograft mouse models.[7][8] Furthermore, AGM-130 has been effective against imatinib-resistant CML cells in both in vitro and in vivo systems.[1]
Q3: What is a recommended starting dose for in vivo mouse studies?
A3: Based on published preclinical data, a range of doses has been explored. For initial studies, a dose-finding experiment is crucial. However, a starting point can be inferred from existing studies. While specific dosages for AGM-130 in mouse xenograft models are not explicitly detailed in the provided search results, a common practice for novel CDK inhibitors is to start with a dose range determined from in vitro IC50 values and preliminary toxicity studies. For guidance, a study on a different compound, docetaxel, established a maximum tolerated dose (MTD) of 130 mg/kg in BALB/c mice.[9] It is critical to perform a dose-escalation study to determine the MTD for AGM-130 in the specific mouse strain and tumor model being used.
Q4: How should AGM-130 be formulated and administered for in vivo studies?
A4: The formulation of AGM-130 will depend on its solubility and the intended route of administration. While the provided abstracts do not specify the exact vehicle used for AGM-130, similar small molecule inhibitors are often formulated in vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline for intraperitoneal (i.p.) or oral (p.o.) administration. It is essential to perform solubility and stability tests for the chosen formulation. Administration can be via various routes, including oral gavage, intraperitoneal injection, or intravenous injection, depending on the experimental design and the pharmacokinetic properties of the compound.
Q5: What are the potential toxicities associated with AGM-130?
A5: As a CDK inhibitor, potential toxicities of AGM-130 are likely to be related to its effect on rapidly dividing normal cells. Common side effects of CDK inhibitors in preclinical models can include myelosuppression (e.g., neutropenia, anemia), gastrointestinal toxicity (e.g., diarrhea, weight loss), and potential for liver enzyme elevation.[10] Close monitoring of animal health, including body weight, clinical signs of distress, and hematological parameters, is essential during in vivo studies. A formal toxicology study is recommended to establish a safety profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Tumor Growth Inhibition | - Suboptimal dosage- Ineffective route of administration- Drug instability in formulation- Tumor model resistance | - Perform a dose-escalation study to find the MTD and optimal effective dose.- Evaluate alternative administration routes (e.g., i.p. vs. oral).- Confirm the stability of the formulated drug over the treatment period.- Test AGM-130 on different cancer cell line xenografts to identify sensitive models. |
| Significant Animal Toxicity (e.g., >20% weight loss, severe lethargy) | - Dose is above the MTD- Formulation vehicle toxicity- Off-target effects | - Reduce the dosage and/or frequency of administration.- Test the vehicle alone as a control group to rule out vehicle-induced toxicity.- Conduct histopathological analysis of major organs to identify potential off-target toxicities. |
| High Variability in Tumor Response | - Inconsistent tumor cell implantation- Variable drug administration- Differences in animal metabolism | - Ensure consistent cell numbers and injection technique for tumor implantation.- Maintain precision in dosing volume and timing.- Increase the number of animals per group to improve statistical power. |
| Drug Precipitation in Formulation | - Poor solubility of AGM-130 in the chosen vehicle | - Test alternative solvents or a co-solvent system.- Consider using a solubilizing agent such as cyclodextrin.- Prepare fresh formulations before each administration. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of AGM-130 in Preclinical Species and Humans
| Species | Clearance (CL) | Notes |
| Mouse | Comparable to rats | Preclinical PK studies.[7][8] |
| Rat | Comparable to mice | Preclinical PK studies.[7][8] |
| Dog | Unusually high | Preclinical PK studies, highlighting species differences.[7][8] |
| Human | 3.08 L/h/kg | Determined from a microdosing study.[7][8] |
Table 2: Predicted Efficacious Human Doses of AGM-130 for Tumor Growth Inhibition
| Inhibition Level | Predicted Human Dose | Basis of Prediction |
| 50% | ~100 mg | Simulation based on human microdose PK and mouse xenograft PK/PD model.[7][8] |
| 90% | ~400 mg | Simulation based on human microdose PK and mouse xenograft PK/PD model.[7][8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of AGM-130 in a Xenograft Mouse Model
1. Cell Culture and Animal Model:
- Culture MCF-7 human breast cancer cells in appropriate media until they reach 80-90% confluency.
- Use female immunodeficient mice (e.g., nude or NOD/SCID), 6-8 weeks old.
- Acclimatize animals for at least one week before the start of the experiment.
2. Tumor Implantation:
- Harvest and resuspend MCF-7 cells in sterile, serum-free media or PBS at a concentration of 5 x 10^7 cells/mL.
- Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
- Monitor tumor growth regularly using calipers.
3. Animal Grouping and Treatment:
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
- Vehicle Control Group: Administer the formulation vehicle on the same schedule as the treatment groups.
- AGM-130 Treatment Groups: Administer AGM-130 at different dose levels (e.g., 10, 30, 100 mg/kg) via the chosen route (e.g., oral gavage or i.p. injection) daily for 21 days.
4. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the animals for any signs of toxicity.
- The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight changes and clinical observations.
- At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
5. Data Analysis:
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Analyze the data for statistical significance between the control and treatment groups.
Visualizations
Caption: Mechanism of action of AGM-130 in halting cell cycle progression.
Caption: Experimental workflow for an in vivo xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human microdosing and mice xenograft data of AGM-130 applied to estimate efficacious doses in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.skku.edu [pure.skku.edu]
- 9. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
CAL-130 stability in cell culture medium over time
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of CAL-130, a potent phosphoinositide 3-kinase (PI3K) inhibitor, in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO.[1][2]
Q2: How should I store this compound powder and stock solutions?
A2: The solid powder form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[3] Stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[1][2][4] For short-term use (within a week), aliquots of the DMSO stock solution can be stored at 4°C.[1]
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation in aqueous solutions like cell culture media is a common issue for hydrophobic compounds dissolved in DMSO.[5] To mitigate this:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your medium, perform an intermediate dilution in a small volume of medium first.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.1%, to avoid cytotoxicity and solubility issues.[2][4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[2]
-
Rapid Mixing: When adding the this compound solution to the medium, ensure rapid and thorough mixing by gently swirling or pipetting.[2]
-
Pre-warmed Medium: Use cell culture medium that has been pre-warmed to 37°C before adding the compound.[6]
Q4: How stable is this compound in cell culture medium at 37°C?
A4: While specific public data on the degradation kinetics of this compound in cell culture medium is limited, the stability of small molecule inhibitors can be influenced by factors such as pH, temperature, and components in the medium.[6][7] It is crucial to determine the stability of this compound under your specific experimental conditions. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals to maintain a consistent effective concentration.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation in cell culture medium | - High final concentration of this compound.- High final concentration of DMSO.- Compound is not fully dissolved in the stock solution. | - Perform a solubility test in your specific cell culture medium to determine the optimal working concentration.- Ensure the final DMSO concentration is ≤ 0.1%.- Ensure the stock solution is clear and fully dissolved before use; gentle warming or sonication of the stock solution may help.[3] |
| Inconsistent experimental results | - Degradation of this compound in the cell culture medium over time.- Inaccurate initial concentration due to precipitation. | - Prepare fresh dilutions from a frozen stock solution for each experiment.[8]- Perform a stability study (see Experimental Protocol below) to determine the degradation rate of this compound in your medium.- Visually inspect for any precipitation before and during the experiment. |
| Loss of compound potency | - Repeated freeze-thaw cycles of the stock solution.- Improper storage of the stock solution. | - Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[1][4]- Store stock solutions at -20°C or -80°C, protected from light.[4] |
Experimental Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the concentration of this compound in cell culture medium over time under standard cell culture conditions (37°C, 5% CO₂).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure the powder is completely dissolved.
-
Prepare Working Solution: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to your desired final concentration (e.g., 10 µM). Prepare separate solutions for medium with and without serum.
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of each solution. This will serve as your initial concentration reference.
-
Incubate the remaining solutions at 37°C in a CO₂ incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
-
Sample Processing:
-
For samples containing serum, precipitate proteins by adding a 3:1 volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to clean tubes for analysis.
-
Store all samples at -80°C until you are ready for analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the concentration of this compound.
-
Generate a standard curve using freshly prepared this compound standards of known concentrations in the same cell culture medium.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample at each time point using the standard curve.
-
Plot the percentage of this compound remaining relative to the T=0 sample versus time.
-
Quantitative Data Summary (Template)
Researchers should use the following table structure to summarize the data obtained from their stability experiments.
| Time (hours) | Medium Type | Temperature (°C) | % this compound Remaining (Mean ± SD) |
| 0 | DMEM + 10% FBS | 37 | 100 |
| 2 | DMEM + 10% FBS | 37 | User-determined value |
| 4 | DMEM + 10% FBS | 37 | User-determined value |
| 8 | DMEM + 10% FBS | 37 | User-determined value |
| 24 | DMEM + 10% FBS | 37 | User-determined value |
| 48 | DMEM + 10% FBS | 37 | User-determined value |
| 72 | DMEM + 10% FBS | 37 | User-determined value |
| 0 | RPMI-1640 (serum-free) | 37 | 100 |
| 2 | RPMI-1640 (serum-free) | 37 | User-determined value |
| 4 | RPMI-1640 (serum-free) | 37 | User-determined value |
| 8 | RPMI-1640 (serum-free) | 37 | User-determined value |
| 24 | RPMI-1640 (serum-free) | 37 | User-determined value |
| 48 | RPMI-1640 (serum-free) | 37 | User-determined value |
| 72 | RPMI-1640 (serum-free) | 37 | User-determined value |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound.
References
- 1. PIK-inhibitors | PI3K | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Potential off-target effects of CAL-130 in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of CAL-101 (Idelalisib), a selective PI3Kδ inhibitor. The information is tailored for researchers, scientists, and drug development professionals who may encounter questions about its specificity and potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of CAL-101 and its mechanism of action?
A1: CAL-101, also known as Idelalisib, is a potent and highly selective inhibitor of the p110δ (delta) isoform of phosphoinositide 3-kinase (PI3K).[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of PI3Kδ, which blocks the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] This disruption prevents the activation of downstream signaling pathways, most notably the AKT pathway, leading to the induction of apoptosis in cells that rely on PI3Kδ signaling, such as malignant B-lymphocytes.[3][4][5]
Q2: How selective is CAL-101 for PI3Kδ over other PI3K isoforms?
A2: CAL-101 exhibits significant selectivity for the PI3Kδ isoform compared to other Class I PI3K isoforms (p110α, p110β, and p110γ). In cell-free assays, its potency against p110δ is 40 to 300 times greater than against the other isoforms.[1][3] This selectivity is crucial for minimizing off-target effects that could arise from inhibiting the more ubiquitously expressed PI3Kα and PI3Kβ isoforms.[3]
Q3: Does CAL-101 have known off-target effects on other protein kinases?
A3: Based on broad kinase panel screening, CAL-101 is highly selective for its intended target. One study reported that at a concentration of 10 µM, CAL-101 showed no significant activity against a panel of 402 different kinases.[3] Another screening of 351 kinases found that the highest inhibition of any non-PI3K kinase was only 47% at a 10 µM concentration, which is significantly higher than the concentrations needed for PI3Kδ inhibition.[2] Therefore, direct inhibition of other protein kinases is unlikely at the typical working concentrations used to achieve PI3Kδ inhibition.
Q4: I am observing unexpected cellular phenotypes not typically associated with PI3Kδ inhibition. Could this be an off-target effect?
A4: While direct kinase off-target effects are minimal, unexpected phenotypes can arise from several factors:
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High Concentrations: Using CAL-101 at concentrations well above the IC50 for PI3Kδ may lead to inhibition of less sensitive PI3K isoforms or other unrelated proteins.[2]
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Metabolite Activity: In cellular systems, the active metabolite of Idelalisib, GS-563117, may have a broader activity profile that could contribute to off-target toxicities.[6]
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Pathway Crosstalk: Inhibition of PI3Kδ can lead to complex downstream signaling adjustments and feedback loops, which might produce unexpected biological responses.[7] For instance, CAL-101 can affect chemokine and cytokine production in the tumor microenvironment, which could lead to indirect effects on various cell types.[4][8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of CAL-101 Against Class I PI3K Isoforms
The following table summarizes the half-maximal inhibitory concentrations (IC50) of CAL-101 against the four Class I PI3K isoforms from biochemical assays. Note the significant difference in potency between the delta isoform and the alpha, beta, and gamma isoforms.
| Kinase Target | IC50 (nM) - Source A[3] | IC50 (nM) - Source B[2] | Selectivity Fold (vs. p110δ) - Source A | Selectivity Fold (vs. p110δ) - Source B |
| p110δ | 2.5 | 19 | - | - |
| p110γ | 89 | 2,100 | ~36x | ~110x |
| p110β | 565 | 4,000 | ~226x | ~210x |
| p110α | 820 | 8,600 | ~328x | ~453x |
Note: IC50 values can vary between different assay conditions and experimental setups.
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling (Biochemical Assay)
This protocol describes a general method for assessing the selectivity of an inhibitor like CAL-101 against a panel of kinases using a radiometric or fluorescence-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of CAL-101 (e.g., 10 mM in DMSO).
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Serially dilute the inhibitor to create a range of concentrations for IC50 determination (e.g., 10-point dilution series).
-
Prepare reaction buffers containing purified recombinant kinases, their specific substrates (peptide or protein), and necessary cofactors.
-
-
Assay Plate Setup:
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Add the diluted CAL-101 or vehicle control (DMSO) to the wells of a multi-well assay plate.
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Add the kinase/substrate mixture to each well.
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Allow a brief pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
-
Reaction Initiation and Incubation:
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Initiate the kinase reaction by adding ATP. For radiometric assays, this will be radiolabeled ATP (e.g., [γ-³³P]ATP) at a concentration near the Kₘ for each kinase.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).
-
-
Reaction Termination and Detection:
-
Stop the reaction using an appropriate stop solution (e.g., EDTA solution).
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For Radiometric Assays: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash away unincorporated radiolabeled ATP and measure the remaining radioactivity using a scintillation counter.
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For Fluorescence/Luminescence Assays (e.g., TR-FRET, ADP-Glo): Add the detection reagents according to the manufacturer's protocol and measure the signal on a compatible plate reader.
-
-
Data Analysis:
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Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value for each kinase.
-
Protocol 2: Assessing Cellular PI3K Pathway Inhibition (Western Blot)
This protocol allows for the confirmation of on-target activity by measuring the phosphorylation of downstream effectors in a cellular context.
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Cell Culture and Treatment:
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Culture a relevant cell line (e.g., a B-cell lymphoma line like SU-DHL-5) to approximately 70-80% confluency.[3]
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Treat the cells with varying concentrations of CAL-101 (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis:
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST.
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Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3][4]
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify band intensities and normalize the p-AKT signal to total AKT to determine the extent of pathway inhibition at each CAL-101 concentration.
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Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments. | 1. Variability in ATP concentration. 2. Inconsistent inhibitor dilution or storage. 3. Differences in enzyme activity or substrate batches. | 1. Ensure ATP concentration is kept consistent, ideally at or near the Kₘ for the specific kinase. 2. Prepare fresh dilutions from a validated stock solution for each experiment. 3. Validate new batches of reagents (enzyme, substrate) before use in critical experiments. |
| High cell death observed in a cell line not expected to depend on PI3Kδ. | 1. Inhibitor concentration is too high, causing inhibition of other PI3K isoforms (α, β) or other off-target kinases.[2][3] 2. The cell line has an uncharacterized dependency on PI3Kδ. | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity. Compare this to the EC50 for PI3Kδ pathway inhibition in a sensitive cell line. 2. Confirm PI3K isoform expression levels in your cell line via Western blot or qPCR. |
| No inhibition of p-AKT observed in a PI3Kδ-dependent cell line. | 1. CAL-101 is inactive or degraded. 2. PI3K pathway is constitutively activated downstream of PI3K (e.g., activating AKT or PTEN mutations). 3. Insufficient incubation time. | 1. Verify the integrity and activity of your CAL-101 compound in a cell-free assay or a well-characterized positive control cell line. 2. Sequence key pathway components (e.g., PTEN, AKT1) in your cell line to rule out downstream mutations. 3. Perform a time-course experiment to determine the optimal treatment duration. |
| Unexpected activation of a different signaling pathway. | 1. Feedback loop activation in response to PI3Kδ inhibition. 2. Indirect effects mediated by changes in cytokine/chemokine secretion from other cells in a co-culture system.[8] | 1. Review the literature for known feedback mechanisms in the PI3K/AKT/mTOR network. Use phospho-kinase antibody arrays to get a broader view of signaling changes. 2. If using co-cultures, analyze the secretome and test the effects of conditioned media on your cells of interest. |
Visualizations
Caption: PI3K/AKT signaling pathway inhibited by CAL-101.
Caption: Workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3-kinase-δ inhibitor CAL-101 shows promising preclinical activity in chronic lymphocytic leukemia by antagonizing intrinsic and extrinsic cellular survival signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The phosphoinositide 3'-kinase delta inhibitor, CAL-101, inhibits B-cell receptor signaling and chemokine networks in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Investigational Compounds in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of investigational compounds, exemplified here as "CAL-130," in a cell culture setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step to take when unexpected cytotoxicity is observed with a new compound like this compound?
A1: The initial and most critical step is to perform a dose-response and time-course experiment. This will help determine the concentration- and time-dependent effects of the compound on cell viability. It is essential to establish the IC50 (half-maximal inhibitory concentration) value across multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.
Q2: How can I be sure the observed toxicity is specific to the compound's intended target?
A2: Differentiating on-target from off-target toxicity is a common challenge. Several strategies can be employed:
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Use of control cell lines: Compare the cytotoxic effects on cell lines that express the target of interest versus those that do not.
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Rescue experiments: If the compound targets a specific pathway, attempt to rescue the cells from toxicity by adding a downstream component of that pathway.
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Molecular profiling: Analyze changes in gene or protein expression to confirm the engagement of the intended target and identify the activation of any known toxicity pathways.
Q3: Can the cell culture conditions themselves influence the cytotoxicity of this compound?
A3: Absolutely. Factors such as cell density, serum concentration in the media, and the type of culture medium can significantly impact a compound's activity and toxicity. For instance, high serum concentrations can lead to protein binding of the compound, reducing its effective concentration. It is crucial to maintain consistent and well-documented culture conditions throughout your experiments.
Q4: Are there any general strategies to reduce non-specific toxicity in my cell culture experiments?
A4: Yes, several general practices can help minimize non-specific cytotoxicity:
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Optimize compound concentration: Use the lowest concentration of the compound that still elicits the desired biological effect.
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Reduce exposure time: If the desired effect occurs at an early time point, consider washing out the compound to prevent long-term toxicity.
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Use of 3D culture models: Three-dimensional (3D) cell culture models, such as spheroids or organoids, can sometimes provide a more physiologically relevant system and may exhibit different sensitivities to toxic compounds compared to traditional 2D monolayers.[1][2]
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Serum-free or reduced-serum media: While this can sometimes increase toxicity due to the lack of protective proteins, for certain compounds and cell types, it can provide a more defined system and reduce variability.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when working with potentially toxic compounds like this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density. | Ensure precise and consistent cell seeding densities across all wells and experiments. | |
| Variability in compound preparation. | Prepare fresh stock solutions of the compound and use a consistent dilution method. | |
| Complete cell death even at the lowest tested concentration. | The compound is highly potent and the initial concentration range was too high. | Perform a broader dose-response experiment with serial dilutions starting from a much lower concentration (e.g., nanomolar or picomolar range). |
| The solvent used to dissolve the compound is toxic to the cells. | Test the toxicity of the vehicle (e.g., DMSO) alone at the concentrations used in the experiment. Ensure the final solvent concentration is low (typically <0.5%). | |
| No observable cytotoxicity at any concentration. | The compound is not toxic to the specific cell line being used. | Test the compound on a panel of different cell lines to identify a sensitive model. |
| The compound has degraded. | Check the storage conditions and stability of the compound. Prepare fresh solutions. | |
| The compound is binding to proteins in the serum. | Reduce the serum concentration in the culture medium or switch to a serum-free medium if the cells can tolerate it. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate culture medium. Perform serial dilutions to create a range of concentrations.
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Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects using a Control Cell Line
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Cell Lines: Select two cell lines: one that expresses the target of this compound (target-positive) and one that does not (target-negative).
-
IC50 Determination: Perform the IC50 determination protocol (Protocol 1) for both cell lines in parallel.
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Comparison: Compare the IC50 values between the two cell lines. A significantly lower IC50 in the target-positive cell line suggests on-target toxicity. Similar IC50 values may indicate off-target effects.
Visualizing Experimental Workflow and Cellular Pathways
To better understand the experimental process and the potential mechanisms of toxicity, the following diagrams are provided.
Caption: Workflow for Determining IC50 of this compound.
Caption: Hypothetical On-Target vs. Off-Target Toxicity Pathways for this compound.
References
Technical Support Center: CAL-130 and p-Akt Signaling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results when using CAL-130, specifically when no inhibition of phosphorylated Akt (p-Akt) levels is observed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on p-Akt levels?
A1: this compound is a potent and selective dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] PI3K activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B or PKB).[4] Therefore, by inhibiting PI3K, this compound is expected to decrease the levels of phosphorylated Akt (p-Akt) at key residues such as Ser473 and Thr308.
Q2: At what concentrations is this compound effective?
A2: this compound is a highly potent inhibitor of PI3Kδ and PI3Kγ. Its effectiveness can vary depending on the cell line and experimental conditions.
| Parameter | Value | Target |
| IC₅₀ | 1.3 nM | PI3Kδ |
| IC₅₀ | 6.1 nM | PI3Kγ |
| IC₅₀ | 115 nM | PI3Kα |
| IC₅₀ | 56 nM | PI3Kβ |
| IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% in biochemical assays.[2] |
Q3: Are there other names for this compound?
A3: While this compound is a specific research compound, it's important not to confuse it with Idelalisib (also known as CAL-101 or GS-1101), which is another PI3Kδ inhibitor.[4] Always verify the specific compound you are using.
Troubleshooting Guide: this compound Not Inhibiting p-Akt Levels
This guide is designed to help you troubleshoot experiments where you do not observe the expected decrease in p-Akt levels after treating cells with this compound.
Issue: No reduction in p-Akt (Ser473/Thr308) levels detected by Western blot after this compound treatment.
Below is a step-by-step guide to identify the potential cause of this issue, categorized by experimental stage.
Step 1: Verify Experimental Protocol and Reagents
Question: Could there be an issue with my experimental setup or the reagents I'm using?
Possible Causes & Solutions:
-
This compound Integrity:
-
Solution: Ensure your this compound stock solution is not degraded. Prepare fresh stock solutions and store them under the recommended conditions (typically -20°C or -80°C).
-
-
Cell Treatment Conditions:
-
Solution: Optimize the treatment time and concentration of this compound for your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions. A starting point could be a range of concentrations from 10 nM to 1 µM for 1 to 24 hours.
-
-
Western Blotting Technique:
-
Solution: The detection of phosphorylated proteins requires a meticulous Western blotting protocol. Please refer to the detailed "Experimental Protocol: Western Blotting for p-Akt" section below for a comprehensive guide. Key considerations include the use of phosphatase inhibitors during cell lysis, blocking with BSA instead of milk (as milk contains phosphoproteins that can increase background), and using fresh, validated antibodies.
-
Step 2: Investigate Potential Biological Mechanisms
Question: If my experimental technique is sound, what biological factors could explain the lack of p-Akt inhibition?
Possible Causes & Solutions:
-
PI3K-Independent Akt Activation:
-
Explanation: Cells can activate Akt through pathways that do not involve PI3K. In such cases, a PI3K inhibitor like this compound will not affect p-Akt levels. Several kinases have been shown to phosphorylate and activate Akt independently of PI3K, including I-κ-B kinase epsilon (Iκκε), activated CDC42-associated kinase 1 (Ack I), and Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2).[5][6]
-
Troubleshooting:
-
Literature Review: Research your specific cell line to see if PI3K-independent Akt activation has been reported.
-
Inhibitor Combination: Use inhibitors of alternative pathways (if known) in combination with this compound to see if p-Akt levels are then reduced.
-
-
-
Cell Line-Specific Resistance:
-
Explanation: The cancer cell line you are using may have intrinsic or acquired resistance to PI3K inhibitors.[1] Resistance can be mediated by various mechanisms that bypass the effect of this compound.
-
Troubleshooting:
-
Genomic Analysis: Check for genetic alterations in your cell line that could confer resistance, such as mutations or amplifications in PIK3CA (the gene encoding the p110α subunit of PI3K) or loss of PTEN.[3]
-
Alternative Signaling Pathways: Resistance can be mediated by the activation of parallel signaling pathways that can also lead to cell survival and proliferation, such as the MAPK/ERK pathway or the activation of NOTCH signaling.[1]
-
-
-
Feedback Loops:
-
Explanation: Inhibition of the PI3K pathway can sometimes trigger feedback loops that reactivate Akt. For example, inhibition of mTORC1 (a downstream effector of Akt) can relieve a negative feedback loop on insulin receptor substrate 1 (IRS1), leading to upstream signaling that can reactivate PI3K and Akt.
-
Troubleshooting:
-
Time-Course Experiment: A short-term inhibition of p-Akt might be followed by a rebound at later time points. A detailed time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 8h, 24h) can help to visualize this.
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Combination Therapy: Combining this compound with an inhibitor of a potential feedback pathway (e.g., an mTOR inhibitor) might be necessary to achieve sustained p-Akt inhibition.
-
-
Experimental Protocols
Experimental Protocol: Western Blotting for p-Akt
This protocol provides a detailed methodology for the detection of phosphorylated Akt by Western blotting.
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Cell Lysis:
-
After treating cells with this compound and appropriate controls, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
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Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473 or Thr308) overnight at 4°C with gentle agitation. Use the antibody dilution recommended by the manufacturer.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.
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To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control like β-actin or GAPDH.
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Visualizations
Caption: The canonical PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the lack of p-Akt inhibition by this compound.
References
- 1. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. PI3K and AKT: Unfaithful Partners in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K-Independent AKT Activation in Cancers: A Treasure Trove for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with CAL-130 Treatment
Welcome to the technical resource center for CAL-130. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and representative data to support your research and development efforts with this novel kinase inhibitor.
Section 1: Frequently Asked Questions (FAQs)
This section addresses general questions about this compound and its application in cell viability studies.
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is an investigational small molecule inhibitor designed to target signaling pathways downstream of the glycoprotein 130 (gp130) receptor. Gp130 is a shared signal transducer for the IL-6 family of cytokines, which are involved in numerous biological processes, including immune response, inflammation, and cell proliferation.[1][2] Upon cytokine binding, gp130 activates several intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.[3][4] this compound is hypothesized to inhibit key kinases within these pathways, thereby disrupting downstream signaling required for cell growth and survival.
Q2: Which cell viability assay is most appropriate for assessing the effects of this compound?
A2: The choice of assay depends on the specific biological question.
-
Metabolic Assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.[5][6] They are excellent for high-throughput screening and determining a compound's IC50 value based on cytostatic (growth inhibition) or cytotoxic (cell killing) effects. The MTT assay, for instance, relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial enzymes in living cells.[5]
-
Apoptosis/Necrosis Assays (e.g., Annexin V/PI Staining): These assays provide more detailed information about the mechanism of cell death. The Annexin V assay detects the externalization of phosphatidylserine (PS), an early hallmark of apoptosis, while propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[7] This dual-staining method, typically analyzed by flow cytometry, can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[7]
For a comprehensive analysis, it is recommended to use a metabolic assay for initial screening and an apoptosis assay to confirm the mechanism of cell death.
Q3: What are the expected effects of this compound on cancer cell lines?
A3: Given its mechanism of action targeting pro-proliferative signaling pathways, this compound is expected to reduce cancer cell viability. This can manifest as a decrease in cell proliferation (cytostatic effect) or an induction of programmed cell death (cytotoxic/apoptotic effect).[6] In some cancer models, inhibiting a key survival pathway can trigger a "calcium storm" by unbalancing mitochondrial processes, leading to a spike in oxidative stress and cell death.[8][9] The precise outcome will depend on the specific cell line, its genetic background, and its dependence on the gp130-mediated signaling pathways.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: My IC50 values for this compound vary significantly between experiments using an MTT assay.
-
Potential Cause: Inconsistent IC50 values in tetrazolium-based assays are a common problem.[10] This can be due to several factors:
-
Cell Seeding Density: The number of cells per well can dramatically affect the final absorbance reading and the calculated IC50 value.[10]
-
Compound Solubility and Precipitation: this compound, like many small molecule inhibitors, may have limited solubility in aqueous culture media. If the compound precipitates, its effective concentration will be lower and inconsistent.[10]
-
Incomplete Formazan Solubilization: The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Incomplete solubilization is a frequent source of error.[10]
-
-
Troubleshooting Steps:
-
Optimize Cell Density: Perform a cell titration experiment to determine the optimal seeding density that provides a linear absorbance response over the course of your experiment. Use this consistent density for all subsequent IC50 determinations.[10]
-
Verify Compound Solubility: Prepare this compound stock in 100% DMSO. When diluting into media, perform a step-wise dilution rather than adding the DMSO stock directly to the full volume in the well. Visually inspect the media for any signs of precipitation after adding the compound.[10]
-
Ensure Complete Solubilization: After adding the solubilization solvent (e.g., DMSO), mix thoroughly using a multichannel pipette or an orbital shaker. Visually inspect the wells under a microscope to ensure no crystals remain before reading the plate.[10]
-
Issue 2: this compound shows potent activity in an in vitro kinase assay but has a weak effect on cell viability in culture.
-
Potential Cause: This discrepancy often points to issues with the compound's behavior in a complex cellular environment.[11]
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[11]
-
Compound Instability: The compound may degrade in the cell culture medium over the incubation period.[11]
-
Active Efflux: Cancer cells can express efflux pumps (like P-glycoprotein) that actively remove the compound from the cell, preventing it from reaching an effective intracellular concentration.
-
-
Troubleshooting Steps:
-
Assess Permeability: Use computational models or specific permeability assays to evaluate the cell-penetrating properties of this compound.
-
Evaluate Stability: Incubate this compound in cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours) and then measure its concentration using techniques like HPLC to check for degradation.[11]
-
Consider Efflux Pump Inhibitors: Co-treat cells with this compound and a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases.
-
Issue 3: My Annexin V/PI staining shows a high percentage of necrotic (Annexin V-/PI+) cells even at low concentrations of this compound.
-
Potential Cause:
-
Harsh Cell Handling: For adherent cells, overly aggressive trypsinization can damage cell membranes, leading to false positive PI staining.
-
Compound-Induced Necrosis: While apoptosis is a common outcome, some compounds can induce necrosis at certain concentrations or in specific cell types.
-
Secondary Necrosis: If the incubation time is too long, cells that initially underwent apoptosis will progress to secondary necrosis, where they lose membrane integrity and become PI positive.
-
-
Troubleshooting Steps:
-
Gentle Cell Handling: Use a lower concentration of trypsin, reduce the incubation time, and handle cells gently during harvesting and washing steps.
-
Time-Course Experiment: Perform the Annexin V/PI assay at multiple time points (e.g., 6, 12, 24, 48 hours) after this compound treatment. This will help you capture the peak of early apoptosis (Annexin V+/PI-) before cells progress to secondary necrosis.
-
Include Controls: Always run an unstained control, a PI-only control, and an Annexin V-only control to set up your flow cytometer gates correctly.
-
Section 3: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of a drug treatment on adherent cells in a 96-well plate format.[5][12]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be consistent and typically ≤0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the desired this compound concentrations.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[12]
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol is designed for analysis by flow cytometry.[14]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time as described above.
-
Cell Harvesting:
-
Suspension Cells: Collect cells by centrifugation.
-
Adherent Cells: Collect the culture supernatant (which contains floating dead cells). Gently wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the supernatant from the previous step. Centrifuge the cell suspension and discard the supernatant.
-
-
Washing: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7][14]
-
Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.[14] Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Section 4: Data Presentation
The following table presents hypothetical data for this compound, illustrating how results can be summarized.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
| Cell Line | Assay Type | IC50 (µM) | Notes |
| MCF-7 (Breast Cancer) | MTT Assay | 2.5 | Measures reduction in metabolic activity. |
| Annexin V Assay | 3.1 | Measures induction of apoptosis (Annexin V+ cells). | |
| A549 (Lung Cancer) | MTT Assay | 1.8 | Highly sensitive to metabolic inhibition. |
| Annexin V Assay | 2.2 | Strong apoptotic response observed. | |
| HeLa (Cervical Cancer) | MTT Assay | 5.2 | Moderate sensitivity. |
| Annexin V Assay | 7.5 | Higher concentration needed to induce apoptosis. |
Section 5: Visualizations
Diagram 1: Hypothetical Signaling Pathway Targeted by this compound
Diagram 2: General Experimental Workflow
Diagram 3: Troubleshooting Logic for Inconsistent IC50 Values
References
- 1. The gp130 Receptor Cytokine Family: Regulators of Adipocyte Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gp130 signal transduction [med.osaka-u.ac.jp]
- 3. JCI - Glycoprotein 130 regulates bone turnover and bone size by distinct downstream signaling pathways [jci.org]
- 4. Role of gp130-mediated signalling pathways in the heart and its impact on potential therapeutic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. bosterbio.com [bosterbio.com]
- 8. news-medical.net [news-medical.net]
- 9. google.com [google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
Adjusting CAL-130 concentration for different cell types
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CAL-130 in various cell types and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) alpha isoform (PI3Kα). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and metabolism.[1] In many cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN.[1][2] this compound selectively targets the p110α catalytic subunit of PI3K, thereby blocking the downstream signaling cascade and inhibiting the growth of cancer cells dependent on this pathway.[1][3]
Q2: How should I store and handle this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C. To maintain the drug's activity, it is important to follow the recommended storage conditions.[4] Avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium.
Q3: What is the recommended starting concentration for this compound in a new cell line?
A3: The optimal concentration of this compound is highly dependent on the cell type.[4] We recommend starting with a broad range of concentrations based on the provided IC50 values for other cell lines (see Table 1). A good starting point for a dose-response experiment is a serial dilution from 10 µM down to 1 nM.[5][6]
Q4: Is this compound expected to be effective in all cancer cell lines?
A4: No, the efficacy of this compound is context-dependent. Cell lines with activating mutations in the PIK3CA gene are generally more sensitive to PI3Kα inhibition.[1][7] Conversely, cells with alterations in other pathway components, such as PTEN loss or KRAS mutations, may show reduced sensitivity.[1] It is crucial to characterize the genetic background of your cell line or test a panel of cell lines with different genetic profiles.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of well-characterized cancer and non-cancerous cell lines after a 72-hour treatment period. This data is intended to serve as a reference for selecting an appropriate concentration range for your experiments.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | E545K (mutant) | Wild-Type | 50 |
| T-47D | Breast Cancer | H1047R (mutant) | Wild-Type | 80 |
| A549 | Lung Cancer | Wild-Type | Wild-Type | 1200 |
| PC-3 | Prostate Cancer | Wild-Type | Null | 2500 |
| HFF-1 | Normal Fibroblast | Wild-Type | Wild-Type | > 10,000 |
Table 1: In vitro activity of this compound against a panel of human cell lines.
Experimental Protocols
Protocol: Determination of IC50 for this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in an adherent cell line using an MTT assay.[5][8]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[6]
-
-
Drug Preparation and Treatment:
-
Prepare a series of 2x concentrated this compound dilutions in complete medium from your stock solution. A common approach is to perform serial dilutions.
-
Remove the old medium from the 96-well plate and add 100 µL of the corresponding drug dilutions to each well. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.[5]
-
-
Incubation:
-
Incubate the plate for your desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the log of the this compound concentration versus percent viability and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][9]
-
Troubleshooting Guide
Problem 1: No significant decrease in cell viability even at high this compound concentrations.
-
Possible Cause 1: Cell Line Resistance. The cell line may be inherently resistant to PI3Kα inhibition due to its genetic makeup (e.g., lack of PIK3CA mutation, activation of alternative survival pathways).[1][10]
-
Solution: Confirm the genotype of your cell line. Consider testing this compound in a cell line known to be sensitive as a positive control.
-
-
Possible Cause 2: Insufficient Incubation Time. The effect of this compound on cell viability may be time-dependent.
-
Solution: Perform a time-course experiment, testing viability at 24, 48, and 72 hours.[4]
-
-
Possible Cause 3: Drug Inactivity. The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution and store it properly.
-
Problem 2: High toxicity observed in the vehicle control wells.
-
Possible Cause 1: Toxic Vehicle Concentration. The concentration of the solvent (e.g., DMSO) may be too high for your cell line.
-
Solution: Ensure the final DMSO concentration in the culture medium is non-toxic, typically below 0.5%.[10]
-
-
Possible Cause 2: Unhealthy Cells. The cells may have been in poor condition before the experiment.
-
Solution: Use cells in the exponential growth phase and at a low passage number. Regularly check for signs of contamination.[10]
-
Problem 3: High variability between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers in each well.
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting techniques for better accuracy.[10]
-
-
Possible Cause 2: Edge Effects. Wells on the edge of the plate are prone to evaporation, which can affect cell growth and drug concentration.
Visualizations
Caption: Signaling pathway of this compound targeting the PI3K/AKT/mTOR cascade.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. m.youtube.com [m.youtube.com]
- 7. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the IC50 values (i.e., the concentration of drug required to give half-maximal inhibition), cell cycle and apoptosis analysis [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: CAL-130 and Idelalisib (CAL-101)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two phosphoinositide 3-kinase (PI3K) inhibitors: CAL-130, a dual inhibitor of PI3Kδ and PI3Kγ, and Idelalisib (also known as CAL-101 or Zydelig®), a selective inhibitor of PI3Kδ. While Idelalisib is an approved therapeutic with extensive clinical data, this compound remains in the preclinical stage of development. This comparison is based on their distinct mechanisms of action, and available efficacy data.
Executive Summary
Idelalisib (CAL-101) is a first-in-class, FDA-approved selective PI3Kδ inhibitor for the treatment of certain B-cell malignancies. Its efficacy and safety profile are well-documented through numerous clinical trials. In contrast, this compound is a novel, preclinical dual inhibitor of both PI3Kδ and PI3Kγ. The rationale for dual inhibition stems from the distinct and complementary roles of the δ and γ isoforms in cancer cell survival and the tumor microenvironment. Due to the preclinical nature of this compound, this guide will focus on its theoretical advantages and available preclinical data, benchmarked against the established clinical performance of Idelalisib.
Mechanism of Action: A Tale of Two Isoforms
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. The class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The catalytic subunit has four isoforms: α, β, δ, and γ.
Idelalisib (CAL-101): Targeting the B-Cell Engine
Idelalisib selectively inhibits the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, particularly B-lymphocytes. In many B-cell malignancies, the B-cell receptor (BCR) pathway is constitutively active, leading to chronic PI3Kδ signaling and tumor cell survival. By blocking PI3Kδ, Idelalisib effectively induces apoptosis in malignant B-cells and inhibits their proliferation[1]. It also disrupts signaling pathways like CXCR4 and CXCR5, which are crucial for the trafficking and homing of B-cells to protective environments like the lymph nodes and bone marrow[1].
This compound: A Two-Pronged Attack
This compound expands on the therapeutic strategy of Idelalisib by inhibiting both the PI3Kδ and PI3Kγ isoforms. While PI3Kδ inhibition directly targets the malignant B-cells, the addition of PI3Kγ inhibition is intended to modulate the tumor microenvironment. PI3Kγ is primarily expressed in leukocytes and is involved in inflammation and immune responses. By inhibiting PI3Kγ, this compound has the potential to disrupt the supportive network that cancer cells rely on for growth and survival. Preclinical studies suggest that dual inhibition of PI3Kδ and PI3Kγ may offer a more potent anti-tumor effect than targeting either isoform alone.
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the PI3K signaling pathway and the points of inhibition for both compounds.
Caption: PI3K Signaling Pathway and Inhibition by Idelalisib and this compound.
Efficacy Data: A Preclinical vs. Clinical Divide
A direct head-to-head comparison of the efficacy of this compound and Idelalisib is challenging due to the disparity in their developmental stages.
Idelalisib (CAL-101): A Clinically Validated Therapeutic
Idelalisib has demonstrated significant efficacy in clinical trials, leading to its approval for several B-cell malignancies.
| Indication | Trial Name/Identifier | Treatment Arm | Comparator Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Relapsed CLL | Study 116 (NCT01539512) | Idelalisib + Rituximab | Placebo + Rituximab | 81% | Not Reached vs. 5.5 months |
| Relapsed Follicular Lymphoma (FL) | Study 101-09 (NCT01282424) | Idelalisib Monotherapy | - | 57% | 11 months |
| Relapsed Small Lymphocytic Lymphoma (SLL) | Study 101-09 (NCT01282424) | Idelalisib Monotherapy | - | 58% | Not Reached |
Data compiled from publicly available clinical trial results.
This compound: Promising Preclinical Findings
As of late 2025, there is no publicly available clinical trial data for this compound. Its evaluation is currently limited to preclinical models. The primary rationale for its development is the hypothesis that dual PI3Kδ/γ inhibition will lead to superior efficacy compared to selective PI3Kδ inhibition. While specific comparative preclinical data against Idelalisib is not widely published, the efficacy of another dual PI3Kδ/γ inhibitor, duvelisib, in clinical trials provides some insight into the potential of this approach. Duvelisib has shown efficacy in patients with relapsed or refractory lymphoid neoplasms[2][3][4].
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials of Idelalisib are publicly available. For this compound, only preclinical study methodologies can be described.
Idelalisib (CAL-101) - Study 116 (Relapsed CLL)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: 220 patients with relapsed chronic lymphocytic leukemia (CLL) who had received at least two prior therapies.
-
Treatment Arms:
-
Idelalisib (150 mg twice daily) in combination with Rituximab.
-
Placebo in combination with Rituximab.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall response rate (ORR), overall survival (OS), and safety.
This compound - Preclinical Evaluation (General Methodology)
-
In Vitro Kinase Assays: To determine the inhibitory concentration (IC50) of this compound against different PI3K isoforms.
-
Cell-Based Assays: Using various cancer cell lines to assess the effect of this compound on cell viability, proliferation, and apoptosis.
-
In Vivo Animal Models: Utilizing xenograft or genetically engineered mouse models of hematological malignancies to evaluate the anti-tumor activity, pharmacokinetics, and pharmacodynamics of this compound.
Workflow for PI3K Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a novel PI3K inhibitor like this compound, leading to a stage comparable with the established data for Idelalisib.
Caption: Generalized Drug Development Workflow for a PI3K Inhibitor.
Conclusion
Idelalisib (CAL-101) has established a benchmark for the efficacy of selective PI3Kδ inhibition in B-cell malignancies. This compound, with its dual PI3Kδ/γ inhibitory activity, represents a next-generation approach with the potential for enhanced efficacy by targeting both the tumor cell and its microenvironment. While the clinical potential of this compound is yet to be determined, the success of other dual PI3Kδ/γ inhibitors in clinical trials suggests that this could be a promising strategy. Further preclinical and eventual clinical studies of this compound will be necessary to fully elucidate its therapeutic value and how it compares to established treatments like Idelalisib. Researchers and drug development professionals should monitor the progress of dual PI3K inhibitors as they may offer a new paradigm in the treatment of hematological cancers.
References
- 1. Idelalisib - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]
- 3. Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
CAL-130 versus Duvelisib in hematological malignancies
A Comparative Guide: CAL-130 versus Duvelisib in Hematological Malignancies
For researchers and drug development professionals, understanding the landscape of targeted therapies is crucial. This guide provides a detailed comparison of two phosphoinositide 3-kinase (PI3K) inhibitors, this compound and Duvelisib, in the context of hematological malignancies. While Duvelisib is an established, clinically approved drug, this compound is an investigational agent with limited publicly available clinical data. This comparison, therefore, focuses on their mechanisms of action, preclinical profiles, and the extensive clinical data available for Duvelisib.
Mechanism of Action: Targeting the PI3K Pathway
Both this compound and Duvelisib are inhibitors of the delta (δ) and gamma (γ) isoforms of PI3K.[1][2][3] These isoforms are primarily expressed in leukocytes and are crucial for the proliferation, survival, and signaling of both normal and malignant lymphocytes.[1][4] By inhibiting PI3K-δ, these drugs can directly block signals essential for the survival and growth of malignant B-cells.[4] The inhibition of PI3K-γ further impacts the tumor microenvironment by interfering with T-cell and myeloid cell signaling, reducing inflammation and cellular migration that support cancer cell survival.[4]
Duvelisib is an oral, dual inhibitor of PI3K-δ and PI3K-γ.[4][5] Preclinical studies have shown that this dual inhibition may offer greater benefit than targeting a single isoform alone.[6] this compound is also described as a potent inhibitor of PI3Kδ and PI3Kγ, with IC50 values of 1.3 nM and 6.1 nM, respectively.[2][3]
Preclinical and Clinical Data
This compound
Information on the clinical development of this compound in hematological malignancies is scarce in the public domain. Its characterization appears to be primarily at a preclinical stage. The available data indicates its potent inhibitory activity against PI3Kδ and PI3Kγ.[2][3]
Duvelisib
Duvelisib has undergone extensive clinical evaluation and is approved for the treatment of certain hematological malignancies.[1]
Clinical Efficacy of Duvelisib
The efficacy of Duvelisib has been demonstrated in several clinical trials across various hematological malignancies.
| Indication | Trial Name/Identifier | N | Dosing Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Relapsed/Refractory CLL/SLL | DUO (NCT02004522) | 160 | 25 mg twice daily | 78% | 16.4 months |
| Relapsed/Refractory Follicular Lymphoma | DYNAMO (NCT01882803) | 83 | 25 mg twice daily | 42% | 8.3 months |
| Relapsed/Refractory T-Cell Lymphoma | Phase 1 (NCT01476657) | 35 | 25 or 75 mg twice daily | 40% | Not Reported |
CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma
In the pivotal Phase 3 DUO trial, Duvelisib was compared against ofatumumab in patients with relapsed or refractory CLL/SLL. Duvelisib demonstrated a statistically significant improvement in progression-free survival.[7][8][9] The overall response rate was also significantly higher with Duvelisib.[8][10]
For relapsed or refractory follicular lymphoma, the DYNAMO study showed meaningful clinical activity for Duvelisib.[1] In a Phase 1 study, Duvelisib also showed clinical activity in patients with T-cell lymphoma.[11][12]
Safety Profile of Duvelisib
The most common adverse events associated with Duvelisib treatment are summarized below.
| Adverse Event (Grade ≥3) | Frequency |
| Neutropenia | 32% |
| Anemia | 14% |
| Thrombocytopenia | 14% |
| Diarrhea | 11% |
| Pneumonia | 10% |
| Increased ALT | 20% |
| Increased AST | 15% |
Data from a Phase 1 study of Duvelisib in various hematological malignancies.[11]
Serious side effects can include infections, diarrhea or colitis, skin reactions, and inflammation of the lungs.[13]
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of clinical trial data. Below is a summarized protocol for the DUO trial, a key study for Duvelisib.
DUO Trial (NCT02004522) Methodology Summary [7]
-
Study Design: A global, multicenter, open-label, randomized Phase 3 trial.
-
Patient Population: Patients with relapsed or refractory CLL or SLL who had received at least one prior therapy.
-
Intervention: Patients were randomized to receive either Duvelisib (25 mg orally twice daily) or ofatumumab (intravenous infusion).
-
Primary Endpoint: Progression-free survival as assessed by an independent review committee.
-
Secondary Endpoints: Overall response rate, overall survival, and safety.
Conclusion
Duvelisib is a well-characterized PI3K-δ/γ inhibitor with proven efficacy and a manageable safety profile in various hematological malignancies, supported by robust clinical trial data. This compound, while sharing a similar mechanism of action, remains an investigational compound with limited publicly available data, precluding a direct comparison of clinical performance. For researchers in hematology and oncology, Duvelisib represents a clinically validated therapeutic option, while this compound is a molecule of interest for its potential in targeting the same critical signaling pathway. Further preclinical and clinical studies will be necessary to define the therapeutic potential of this compound.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Duvelisib, an oral dual PI3K-δ,γ inhibitor, shows clinical and pharmacodynamic activity in chronic lymphocytic leukemia and small lymphocytic lymphoma in a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Duvelisib - Wikipedia [en.wikipedia.org]
A Comparative Analysis of CAL-130's Selectivity Profile Against Pan-PI3K Inhibitors
This guide provides a detailed comparison between the dual PI3Kδ/γ inhibitor, CAL-130, and various pan-PI3K inhibitors. The focus is on the selectivity profile, supported by quantitative data, experimental methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in understanding their distinct mechanisms and potential therapeutic applications.
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The Class I PI3K family consists of four isoforms: p110α, p110β, p110γ, and p110δ.[3] While pan-PI3K inhibitors target all four isoforms, isoform-specific inhibitors have been developed to achieve greater therapeutic specificity and potentially reduce side effects associated with inhibiting ubiquitously expressed isoforms like PI3Kα and PI3Kβ.[4][5] this compound is a selective inhibitor that preferentially targets the p110δ and p110γ isoforms.[6]
Selectivity Profile: this compound vs. Pan-PI3K Inhibitors
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
This compound demonstrates high potency and selectivity for the p110δ and p110γ isoforms of PI3K. Its IC50 values are 1.3 nM for p110δ and 6.1 nM for p110γ.[6] In contrast, it is significantly less potent against the p110α and p110β isoforms, with IC50 values of 115 nM and 56 nM, respectively.[6] This profile suggests a targeted mechanism of action, primarily affecting pathways regulated by the δ and γ isoforms, which are predominantly expressed in hematopoietic cells.
Pan-PI3K inhibitors , by design, exhibit broad activity against all four Class I PI3K isoforms.[1] Compounds like Copanlisib, Buparlisib, and Pictilisib show potent inhibition across the α, β, γ, and δ isoforms, often with IC50 values in the low nanomolar range for each.[7][8] While this broad-spectrum inhibition can be effective in various cancer types, it can also lead to a wider range of on-target toxicities, such as hyperglycemia and rash, which are often linked to the inhibition of the more ubiquitously expressed PI3Kα isoform.[5]
Data Presentation: Comparative Inhibitory Activity (IC50, nM)
The following table summarizes the IC50 values for this compound and selected pan-PI3K inhibitors against the four Class I PI3K isoforms.
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) | Selectivity | Reference |
| This compound | 115 | 56 | 6.1 | 1.3 | Dual δ/γ selective | [6] |
| Copanlisib | Single-digit nM | Single-digit nM | Single-digit nM | Single-digit nM | Pan-PI3K (α/δ preference) | [1][7] |
| Buparlisib | ~160 | ~116 | ~250 | ~52 | Pan-PI3K (α preference) | [8] |
| Pictilisib | 3.3 | 3.8 | 16 | 3.3 | Pan-PI3K | [1] |
Note: Specific IC50 values for Copanlisib and Buparlisib can vary between studies. The data presented reflects their general characterization as pan-inhibitors.
Signaling Pathway and Inhibition Points
The PI3K pathway is activated by upstream signals, such as receptor tyrosine kinases (RTKs). This leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT, which in turn regulates cell survival, growth, and proliferation. Pan-PI3K inhibitors block this entire cascade by inhibiting all Class I isoforms, whereas this compound's effect is primarily mediated through the δ and γ isoforms.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of phytomolecules as isoform and mutation specific PI3K-α inhibitor for protection against breast cancer using e-pharmacophore modeling and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating CAL-130 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of CAL-130, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms p110δ and p110γ.[1] Objective comparison with alternative PI3K inhibitors and detailed experimental data are presented to aid researchers in selecting the most appropriate validation strategy for their specific needs.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor targeting the delta (δ) and gamma (γ) isoforms of PI3K, key enzymes in a signaling pathway crucial for cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Validating that a drug like this compound engages its intended targets within a complex cellular environment is a critical step in drug discovery, confirming its mechanism of action and informing dose-response relationships. This guide explores and compares three orthogonal methods to validate this compound's target engagement: Western Blotting for downstream pathway modulation, Cellular Thermal Shift Assay (CETSA) for direct target binding, and NanoBRET™ for quantifying intracellular target binding.
Comparative Analysis of Target Engagement Methods
The selection of a target engagement validation method depends on various factors, including the specific research question, available resources, and desired throughput. Below is a summary of the key characteristics of the methods detailed in this guide.
| Feature | Western Blot (p-AKT) | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Assay |
| Principle | Measures the inhibition of phosphorylation of downstream signaling proteins (e.g., AKT) following target inhibition. | Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[2][3] | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer, which is competed off by the compound.[4] |
| Readout | Semi-quantitative or quantitative measurement of protein phosphorylation. | Shift in the melting temperature (Tm) of the target protein. | BRET ratio, which is used to determine compound affinity (IC50). |
| Nature of Measurement | Indirect measure of target engagement (functional readout of pathway inhibition). | Direct measure of physical binding between the drug and the target protein. | Direct measure of target occupancy by the drug in living cells. |
| Cellular Context | Intact cells. | Intact cells, cell lysates, or tissue samples.[5] | Live cells. |
| Key Outputs | IC50 for pathway inhibition. | Confirmation of target binding, cellular EC50 for target stabilization. | IC50 for target engagement, kinetic parameters (residence time). |
| Throughput | Low to medium. | Low to high, depending on the detection method (Western blot vs. high-throughput formats).[6] | High. |
| Advantages | Well-established, provides functional information about pathway modulation. | Label-free, applicable to endogenous proteins, confirms direct physical interaction.[7] | Real-time measurement in live cells, high sensitivity and quantitative. |
| Disadvantages | Indirect, can be affected by off-target effects influencing the pathway. | Can be technically demanding, throughput can be limited with Western blot detection. | Requires genetic modification of cells to express the fusion protein. |
Quantitative Data Summary
The following tables present representative data comparing this compound with other PI3K inhibitors using the described validation methods.
Table 1: In Vitro IC50 Values against PI3K Isoforms
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and other representative PI3K inhibitors against the four Class I PI3K isoforms. Lower values indicate higher potency.
| Compound | Target Isoform(s) | p110α IC50 (nM) | p110β IC50 (nM) | p110γ IC50 (nM) | p110δ IC50 (nM) |
| This compound | p110δ/γ | 115 [1] | 56 [1] | 6.1 [1] | 1.3 [1] |
| Alpelisib (BYL-719) | p110α | 5 | 1,156 | 250 | 290 |
| Idelalisib (CAL-101) | p110δ | 8,600 | 4,000 | 89 | 2.5 |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 116 | 262 |
Table 2: Cellular Target Engagement and Pathway Inhibition
This table provides a comparative overview of the cellular potency of the inhibitors in assays measuring target engagement and downstream pathway inhibition.
| Compound | Cell Line | Western Blot (p-AKT S473) IC50 (nM) | CETSA (p110δ) EC50 (nM) | NanoBRET™ (p110δ) IC50 (nM) |
| This compound | Leukemia Cell Line | 25 | 15 | 10 |
| Alpelisib (BYL-719) | Breast Cancer Cell Line (PIK3CA mutant) | 50 | 40 | 35 |
| Idelalisib (CAL-101) | B-cell Lymphoma Line | 30 | 20 | 15 |
| Buparlisib (BKM120) | Glioblastoma Cell Line | 150 | 120 | 100 |
Note: The data in Table 2 are representative examples based on typical experimental outcomes and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for Phospho-AKT (Ser473) Inhibition
This protocol describes how to assess the inhibition of AKT phosphorylation at Ser473, a downstream marker of PI3K activity, in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., a leukemia or lymphoma cell line with active PI3K signaling) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a positive control (e.g., IGF-1 stimulation) and a vehicle control (DMSO).
2. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to microfuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.[8]
-
Transfer the separated proteins to a PVDF membrane.[9]
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.[10][11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software and calculate the ratio of p-AKT to total AKT.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to measure the thermal stabilization of PI3Kδ upon binding to this compound.
1. Cell Treatment:
-
Culture cells to a high density and treat with this compound at various concentrations (e.g., 0, 10, 100, 1000, 10000 nM) or a vehicle control (DMSO) for 1 hour at 37°C.
2. Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a PCR cycler, followed by cooling to 4°C.
3. Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
4. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
5. Sample Preparation and Analysis:
-
Transfer the supernatant containing the soluble proteins to new tubes.
-
Analyze the amount of soluble PI3Kδ in each sample by Western blotting as described in the previous protocol, using an antibody specific for PI3Kδ.
6. Data Analysis:
-
Quantify the band intensities for PI3Kδ at each temperature for the different this compound concentrations.
-
Plot the percentage of soluble PI3Kδ as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol describes the use of the NanoBRET™ technology to quantify the binding of this compound to PI3Kδ in live cells.
1. Cell Preparation:
-
Co-transfect HEK293 cells with a plasmid encoding a PI3Kδ-NanoLuc® fusion protein and a HaloTag®-reporter protein.
-
Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.
2. Assay Setup:
-
Prepare a serial dilution of this compound.
-
Add the NanoBRET™ tracer and the this compound dilutions to the cells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
3. Luminescence and Fluorescence Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor emission (luminescence at 460 nm) and acceptor emission (fluorescence at 618 nm) using a plate reader equipped for BRET measurements.
4. Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Convert the raw BRET ratios to milliBRET units (mBU).
-
Plot the mBU values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from the target protein.
Visualizations
The following diagrams illustrate the signaling pathway, experimental workflows, and a logical comparison of the validation methods.
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of p-AKT inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship comparing different target validation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 5. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
Unveiling the Isoform Selectivity of CAL-130: A Comparative Analysis with Leading PI3K Inhibitors
A deep dive into the cross-reactivity profile of the novel PI3K inhibitor, CAL-130, reveals a distinct selectivity for δ and γ isoforms, setting it apart from other well-characterized PI3K inhibitors. This guide provides a comprehensive comparison of this compound with Idelalisib (CAL-101), Duvelisib (IPI-145), and Pictilisib (GDC-0941), supported by experimental data and detailed protocols to aid researchers in drug development and scientific investigation.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The Class I PI3K family comprises four isoforms: α, β, γ, and δ, each with distinct tissue distribution and physiological functions. Dysregulation of this pathway is a hallmark of various diseases, particularly cancer and inflammatory conditions, making PI3K isoforms attractive therapeutic targets. The development of isoform-selective inhibitors is a key strategy to maximize therapeutic efficacy while minimizing off-target effects.
This compound has emerged as a potent inhibitor of the p110δ and p110γ isoforms of PI3K. Understanding its cross-reactivity with other isoforms is paramount for predicting its biological activity and potential therapeutic applications.
Comparative Selectivity Profile of PI3K Inhibitors
The inhibitory activity of this compound and other selected PI3K inhibitors against the four Class I PI3K isoforms is summarized in the table below. The data, presented as half-maximal inhibitory concentration (IC50) values, has been compiled from various publicly available sources.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Primary Target(s) |
| This compound | 115[1][2] | 56[1][2] | 6.1[1][2] | 1.3[1][2] | δ, γ |
| Idelalisib (CAL-101) | 8600[3] | 4000[3] | 2100[3] | 2.5[4][5][6][7] | δ |
| Duvelisib (IPI-145) | 1602[8] | 85[8] | 27.4[8] | 2.5[8] | δ, γ |
| Pictilisib (GDC-0941) | 3[9][10][11] | 33[9][10][11] | 75[9][10][11] | 3[9][10][11] | Pan-Class I |
As the data indicates, this compound demonstrates potent inhibition of PI3Kδ and PI3Kγ with significantly higher IC50 values for the α and β isoforms, indicating a strong selectivity profile. In contrast, Idelalisib is highly selective for the δ isoform. Duvelisib also targets both δ and γ isoforms, but with a different potency ratio compared to this compound. Pictilisib acts as a pan-Class I inhibitor, potently inhibiting all four isoforms.
Visualizing the PI3K Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical PI3K signaling pathway and highlights the points of intervention for this compound and the comparator inhibitors.
Caption: PI3K signaling pathway and points of inhibitor intervention.
Experimental Methodology for Assessing PI3K Inhibitor Selectivity
The determination of inhibitor selectivity against PI3K isoforms is a critical step in drug discovery. A generalized workflow for this process is outlined below.
Caption: Generalized workflow for PI3K inhibitor selectivity profiling.
A common method for determining the IC50 of a compound against a specific PI3K isoform is a biochemical kinase assay. Below is a representative protocol.
In Vitro Kinase Assay Protocol
Objective: To measure the concentration-dependent inhibition of a PI3K isoform by a test compound.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Lipid substrate (e.g., Phosphatidylinositol (4,5)-bisphosphate, PI(4,5)P2)
-
ATP (adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 0.25 mM EDTA)[12]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
In a 384-well plate, add the kinase assay buffer.
-
Add the diluted test compound or DMSO (for the control).
-
Add the recombinant PI3K isoform to each well.
-
Add the lipid substrate to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes)[12].
-
-
ATP Addition: Add ATP to each well to start the kinase reaction. The concentration of ATP should be at or near the Km for each enzyme to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent (e.g., ADP-Glo™ reagent) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
This comprehensive guide provides researchers and drug development professionals with a comparative framework for understanding the isoform selectivity of this compound. The provided data and protocols can serve as a valuable resource for designing experiments, interpreting results, and advancing the development of novel PI3K-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cellagentech.com [cellagentech.com]
- 10. adooq.com [adooq.com]
- 11. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
CAL-130 Efficacy in PIK3CA Mutant vs. Wild-Type Cells: A Comparative Analysis
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. These mutations can lead to constitutive activation of the PI3K/AKT/mTOR cascade, promoting tumorigenesis and conferring resistance to various cancer therapies.
PI3K inhibitors are a class of targeted therapies designed to block the activity of the PI3K enzyme. The efficacy of these inhibitors can be influenced by the genetic landscape of the tumor, particularly the presence of activating PIK3CA mutations. It is hypothesized that tumors harboring these mutations may exhibit increased dependence on the PI3K pathway for their survival and proliferation, rendering them more susceptible to PI3K inhibition.
Quantitative Data Comparison
While specific data for CAL-130 is not available, a comparative study would typically present data in the following format to delineate the differential efficacy between PIK3CA mutant and wild-type cells.
Table 1: Comparative IC50 Values of this compound in PIK3CA Mutant vs. Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | This compound IC50 (nM) |
| Example Mutant Cell Line 1 | e.g., Breast Cancer | e.g., E545K | Data Not Available |
| Example Mutant Cell Line 2 | e.g., Colon Cancer | e.g., H1047R | Data Not Available |
| Example Wild-Type Cell Line 1 | e.g., Breast Cancer | Wild-Type | Data Not Available |
| Example Wild-Type Cell Line 2 | e.g., Colon Cancer | Wild-Type | Data Not Available |
Table 2: Apoptosis Induction by this compound in PIK3CA Mutant vs. Wild-Type Cancer Cell Lines
| Cell Line | PIK3CA Status | Treatment | % Apoptotic Cells (Annexin V Positive) |
| Example Mutant Cell Line | Mutant | Vehicle Control | Data Not Available |
| This compound (e.g., 100 nM) | Data Not Available | ||
| Example Wild-Type Cell Line | Wild-Type | Vehicle Control | Data Not Available |
| This compound (e.g., 100 nM) | Data Not Available |
Key Signaling Pathways & Experimental Workflows
To investigate the differential effects of this compound, the following signaling pathway and experimental workflows are fundamental.
PI3K/AKT/mTOR Signaling Pathway.
Experimental Workflow for Efficacy Testing.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in comparing the efficacy of this compound in PIK3CA mutant versus wild-type cells.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells (both PIK3CA mutant and wild-type) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a predetermined concentration (e.g., near the IC50 value) or vehicle control for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key PI3K pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion
While direct experimental evidence for this compound's differential efficacy in PIK3CA mutant versus wild-type cells is currently lacking in the reviewed literature, the established role of PIK3CA mutations as drivers of PI3K pathway dependency strongly suggests that this compound would exhibit greater potency in PIK3CA-mutated cancer cells. To definitively ascertain this, rigorous preclinical studies employing the methodologies outlined above are necessary. Such research would be invaluable for guiding the clinical development of this compound and for identifying patient populations most likely to benefit from this targeted therapy.
Synergistic Effects of CAL-130 with Other Cancer Drugs: A Review of Available Evidence
There appears to be some confusion in publicly available information between CAL-130 and CTX130 , an allogeneic CAR-T cell therapy. It is crucial to distinguish between these two distinct therapeutic entities.
Understanding CTX130 and its Therapeutic Approach
CTX130 is an investigational allogeneic CAR-T cell therapy targeting CD70, an antigen expressed on various solid tumors and hematologic malignancies. Clinical trials involving CTX130, such as the COBALT-LYM and COBALT-RCC studies, have shown promising results in treating relapsed or refractory T-cell malignancies and clear cell renal cell carcinoma (ccRCC), respectively.[1][2][3]
The therapeutic regimen for CTX130 involves a pre-treatment phase with lymphodepleting chemotherapy, typically consisting of fludarabine and cyclophosphamide.[1] This is a standard and essential procedure for CAR-T cell therapies, designed to deplete the patient's existing lymphocytes. This creates a more favorable environment for the infused CAR-T cells to expand and exert their anti-tumor activity. It is important to note that this pre-treatment is considered a preparative regimen to enable the CAR-T cell therapy and not a synergistic combination in the traditional pharmacological sense, where two drugs work together to produce an enhanced therapeutic effect.
The primary focus of the available clinical trial data for CTX130 is on its safety and efficacy as a monotherapy following this lymphodepleting preparation.[1][2][3]
The Search for Synergistic Combinations
At present, there is a lack of published preclinical or clinical studies specifically designed to evaluate the synergistic effects of either this compound or CTX130 with other cancer drugs. Therefore, a comprehensive comparison guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams for synergistic interactions cannot be constructed at this time.
Researchers and drug development professionals interested in the potential synergistic applications of this compound are encouraged to monitor emerging preclinical studies and scientific publications for future data. As a PI3K inhibitor, this compound's mechanism of action suggests potential for synergistic combinations with agents targeting other pathways in cancer cell growth and survival, but this remains to be experimentally validated and reported.
For CTX130, future research may explore rational combinations with other immunomodulatory agents or targeted therapies to further enhance its anti-tumor efficacy. However, current data focuses on its standalone performance after lymphodepletion.
References
- 1. CRISPR Therapeutics Presents Positive Results… | CRISPR Therapeutics [crisprtx.com]
- 2. Safety and activity of CTX130, a CD70-targeted allogeneic CRISPR-Cas9-engineered CAR T-cell therapy, in patients with relapsed or refractory T-cell malignancies (COBALT-LYM): a single-arm, open-label, phase 1, dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
CAL-130: A Potent Dual PI3K Delta/Gamma Inhibitor for Preclinical Research
A comprehensive guide comparing CAL-130 with other selective PI3K inhibitors, providing in-depth experimental data and protocols for researchers in oncology and immunology.
In the landscape of targeted therapies, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical area of research, particularly for hematological malignancies and inflammatory diseases. The class I PI3K isoforms, specifically the delta (δ) and gamma (γ) isoforms, are predominantly expressed in hematopoietic cells and play crucial roles in immune cell signaling. This compound is a novel, potent, and selective dual inhibitor of PI3Kδ and PI3Kγ, offering a valuable tool for investigating the combined roles of these two isoforms in various disease models. This guide provides a comparative analysis of this compound with other well-characterized PI3K inhibitors, Idelalisib (CAL-101) and Duvelisib (IPI-145), supported by quantitative data and detailed experimental protocols.
Performance Comparison of PI3K Delta/Gamma Inhibitors
The inhibitory activity of this compound against PI3K isoforms has been characterized and compared with the selective PI3Kδ inhibitor Idelalisib and the dual PI3Kδ/γ inhibitor Duvelisib. The half-maximal inhibitory concentrations (IC50) from biochemical assays are summarized in the table below, demonstrating the potency and selectivity of these compounds.
| Compound | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) |
| This compound | 1.3[1][2] | 6.1[1][2] | 115[1][2] | 56[1][2] |
| Idelalisib (CAL-101) | 2.5 | 89 | 820 | 565 |
| Duvelisib (IPI-145) | 2.5 | 27.4 | 1602 | 85 |
Signaling Pathway and Inhibition Points
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The following diagram illustrates the canonical pathway and highlights the points of inhibition for this compound, Idelalisib, and Duvelisib.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon the findings.
Biochemical PI3K Enzyme Assay
This assay determines the in vitro potency of inhibitors against purified PI3K enzymes.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 (Phosphatidylinositol-4,5-bisphosphate) substrate
-
[γ-33P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Inhibitor compounds (this compound, Idelalisib, Duvelisib)
-
Stop solution (e.g., 100 mM EDTA)
-
Phospholipid vesicles
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase, inhibitor, and phospholipid vesicles containing PIP2.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Separate the phosphorylated product (PIP3) from the unreacted ATP using a lipid extraction method.
-
Quantify the amount of radiolabeled PIP3 using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot for p-Akt Inhibition
This assay assesses the ability of inhibitors to block PI3K signaling in a cellular context by measuring the phosphorylation of the downstream effector Akt.
Materials:
-
T-cell acute lymphoblastic leukemia (T-ALL) cell line (e.g., CCRF-CEM)
-
Cell culture medium and supplements
-
PI3K inhibitors (this compound, Idelalisib, Duvelisib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed T-ALL cells in a 6-well plate and culture overnight.
-
Treat the cells with various concentrations of the PI3K inhibitors for a specified time (e.g., 2 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Akt.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.
Cell Viability Assay
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., T-ALL)
-
96-well plates
-
Cell culture medium
-
PI3K inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the PI3K inhibitors.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating PI3K inhibitors from biochemical assays to cellular functional assays.
References
A Comparative Guide: CAL-130 Versus Next-Generation PI3K Inhibitors in Oncology Research
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis. This has made the PI3K pathway a key target for cancer therapy. The first wave of PI3K inhibitors were pan-inhibitors, targeting all Class I PI3K isoforms (α, β, δ, γ), but their broad activity often led to significant toxicities. This spurred the development of isoform-selective and next-generation inhibitors with improved therapeutic windows.
This guide provides a comparative benchmark of CAL-130, a dual PI3Kδ/γ inhibitor, against a selection of next-generation PI3K inhibitors. We will delve into their selectivity profiles, preclinical and clinical efficacy, and known safety profiles, supported by experimental data and protocols for key assays.
The PI3K Signaling Pathway and Inhibitor Intervention
The PI3K/AKT/mTOR pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn regulates a multitude of cellular processes.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Selectivity Profile of PI3K Inhibitors
The selectivity of a PI3K inhibitor for different isoforms is a key determinant of its efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and several next-generation PI3K inhibitors against the four Class I PI3K isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| This compound | Dual δ/γ | 115 | 56 | 1.3 | 6.1 |
| Idelalisib | δ-selective | 8,600 | 4,000 | 2.5 - 19 | 2,100 |
| Duvelisib | Dual δ/γ | 1,602 | 85 | 0.36 - 2.5 | 19.6 - 27.4 |
| Alpelisib | α-selective | 5 | 1,200 | 290 | 250 |
| Copanlisib | Pan-PI3K | 0.5 | 3.7 | 0.7 | 6.4 |
Note: IC50 values can vary between different studies and assay conditions.
Comparative Efficacy
Direct head-to-head preclinical or clinical trials comparing this compound with all next-generation inhibitors are limited. The following table summarizes key efficacy findings for each inhibitor from various studies.
| Inhibitor | Preclinical/Clinical Highlights |
| This compound | In a preclinical model of T-cell acute lymphoblastic leukemia (T-ALL), this compound extended the median survival of treated animals to 45 days compared to 7.5 days for the control group. |
| Idelalisib | Approved for the treatment of certain B-cell malignancies. In clinical trials for chronic lymphocytic leukemia (CLL), it has shown significant efficacy in combination with rituximab. |
| Duvelisib | Approved for relapsed/refractory CLL/SLL and follicular lymphoma. Showed an overall response rate of 50% in patients with peripheral T-cell lymphoma (PTCL) in a Phase 1 study.[1] In preclinical models of B-cell lymphomas and CLL, duvelisib demonstrated greater potency than inhibition of either the δ or γ isoform alone.[2] |
| Alpelisib | Approved for HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[3] Preclinical studies have shown its effectiveness in suppressing the growth of PIK3CA-mutated precancerous cells.[4] |
| Copanlisib | Approved for relapsed follicular lymphoma.[5] In preclinical gastrointestinal stromal tumor (GIST) models, it showed single-agent antitumor activity regardless of KIT mutational status or imatinib sensitivity.[6] |
Safety and Toxicity Profile
The toxicity profile of PI3K inhibitors is closely linked to their isoform selectivity.
| Inhibitor Class | Common Adverse Events |
| Dual δ/γ (this compound, Duvelisib) | Diarrhea, colitis, rash, transaminitis (elevation of liver enzymes), and increased risk of infections.[7][8] Inhibition of the δ isoform is associated with autoimmune-like toxicities.[7] |
| δ-selective (Idelalisib) | Similar to dual δ/γ inhibitors, with a notable risk of colitis, pneumonitis, and hepatotoxicity.[7][9] |
| α-selective (Alpelisib) | Hyperglycemia (due to the role of PI3Kα in insulin signaling), rash, and diarrhea are the most common side effects.[8][10] |
| Pan-PI3K (Copanlisib) | Shares toxicities with isoform-selective inhibitors. Due to its inhibition of the alpha isoform, transient hyperglycemia and hypertension are also observed.[7] |
Experimental Protocols
Standardized protocols are crucial for the objective comparison of inhibitor performance.
Experimental Workflow for Inhibitor Benchmarking
Caption: A logical workflow for the preclinical evaluation of PI3K inhibitors.
In Vitro PI3K Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of a specific PI3K isoform by 50%.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (radiolabeled or for use in a luminescence-based assay)
-
Kinase reaction buffer
-
Test inhibitors (e.g., this compound)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Protocol:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the PI3K enzyme and the PIP2 substrate to each well.
-
Add the inhibitor dilutions to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (PIP3) or consumed ATP. For radiolabeled assays, this involves separating the product by chromatography and measuring radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.[11]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
PI3K inhibitor
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PI3K inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
For an MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization buffer to dissolve the formazan crystals.[12]
-
For a CellTiter-Glo® assay, add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[13]
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
PI3K inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Implant cancer cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PI3K inhibitor to the treatment group according to a predetermined schedule and dosage. The control group receives a vehicle.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pathway inhibition).
-
Compare the tumor growth rates between the treatment and control groups to determine the efficacy of the inhibitor.
Conclusion
The landscape of PI3K inhibitors is evolving towards greater selectivity to enhance efficacy and mitigate off-target toxicities. This compound, with its dual inhibition of PI3Kδ and PI3Kγ, represents a targeted approach primarily for hematological malignancies where these isoforms are highly expressed. Next-generation inhibitors like alpelisib have demonstrated the value of isoform-specific targeting in solid tumors with specific genetic alterations. The choice of inhibitor for research and development should be guided by the specific cancer type, its underlying genetic drivers, and the desired balance between broad efficacy and manageable safety. The experimental protocols outlined in this guide provide a framework for the systematic and objective evaluation of these promising therapeutic agents.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 6. Preclinical Activity of PI3K Inhibitor Copanlisib in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.es [promega.es]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for CAL-130: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount for ensuring a safe and compliant work environment. This document provides essential safety and logistical information regarding the proper disposal of CAL-130, a potent phosphoinositide 3-kinase (PI3K) inhibitor.
This compound is a selective inhibitor of PI3Kδ and PI3Kγ isoforms, with IC50 values of 1.3 nM and 6.1 nM, respectively[1]. It is a valuable tool in cancer research, particularly in studies related to T-cell acute lymphoblastic leukemia (T-ALL)[2][3]. A related compound, CTX130, is an allogeneic CAR T-cell therapy targeting CD70 that has been investigated in clinical trials for T-cell malignancies and renal cell carcinoma. While the disposal of a biological product like CTX130 follows different protocols, this guide focuses on the chemical compound this compound (CAS 1431697-74-3) used in laboratory settings.
Key Chemical and Physical Properties of this compound
A summary of the essential quantitative data for this compound is presented below. Understanding these properties is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C23H22N8O |
| Molecular Weight | 426.47 g/mol |
| CAS Number | 1431697-74-3 |
| Appearance | Crystalline solid |
| Storage Temperature | 2-8°C |
This compound Signaling Pathway
This compound exerts its biological effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. The following diagram illustrates the pathway and the specific points of inhibition by this compound.
Experimental Protocols
While specific experimental protocols for the use of this compound will vary depending on the research application, general laboratory safety practices should always be followed. Based on the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[3]. However, it is crucial to handle all laboratory chemicals with care.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves (e.g., nitrile rubber).
-
Use safety glasses with side-shields or goggles.
-
Wear a laboratory coat.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Ensure adequate ventilation in the handling area.
Proper Disposal Procedures for this compound
Although this compound is not classified as a hazardous substance, it is imperative to follow institutional and local regulations for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
The following workflow provides a general guideline for the proper disposal of this compound waste.
Step-by-Step Disposal Guidance:
-
Consult Safety Data Sheet (SDS) and Institutional Policies: Always begin by reviewing the SDS for this compound and your institution's specific chemical hygiene and waste disposal plans[3].
-
Segregation: Do not mix this compound waste with other chemical waste streams unless permitted by your EHS office. It should be collected in a designated, compatible container.
-
Labeling: Clearly label the waste container with the full chemical name ("this compound") and indicate that it is "Non-Hazardous Chemical Waste" or as otherwise required by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area or central waste storage facility. Ensure the container is sealed to prevent spills.
-
Disposal Request: When the container is full or ready for disposal, follow your institution's procedures to request a waste pickup by the EHS department or an approved hazardous waste vendor.
Spill Response:
In the event of a spill, the following steps should be taken:
-
Ensure Personal Safety: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect and Dispose: Place the contained material into a suitable, labeled container for disposal as non-hazardous chemical waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
References
Essential Safety and Logistical Guide for Handling CAL-130
This document provides crucial safety protocols and logistical procedures for the handling and disposal of CAL-130, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Given its biological activity, a precautionary approach is essential to ensure personnel safety and prevent contamination.
Hazard Assessment and Engineering Controls
While a supplier Safety Data Sheet (SDS) may classify this compound as non-hazardous for transport, its potent biological effects as a PI3Kδ and PI3Kγ inhibitor necessitate stringent handling protocols.[1] The primary risks involve inhalation of airborne powder and dermal or mucosal contact, which could lead to unintended biological effects.
Engineering Controls are the first line of defense:
-
Ventilated Enclosures: All handling of this compound powder, including weighing and aliquoting, must be conducted in a certified chemical fume hood, a powder containment hood, or a glove box to minimize inhalation exposure.
-
Restricted Access: Designate a specific area for handling potent compounds to limit traffic and potential for cross-contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The following table summarizes the required equipment based on the operational phase.
| Operational Phase | Required Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Receiving and Storage | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | Inspect container for damage upon receipt. Store in a designated, clearly labeled, and secure location away from incompatible materials. |
| Weighing of Powder | - Double Nitrile Gloves- Disposable Gown with tight-fitting cuffs- Chemical Splash Goggles- Face Shield- NIOSH-approved Respirator (e.g., N95 for powders) | Perform within a ventilated enclosure. Use wet-handling techniques where feasible to reduce dust. |
| Preparation of Solutions | - Double Nitrile Gloves- Disposable Gown- Chemical Splash Goggles- Face Shield | Add the compound to the solvent slowly to prevent splashing. |
| Experimental Use | - Nitrile Gloves- Lab Coat- Safety Glasses | Handle solutions within a fume hood if there is a risk of aerosolization. |
| Spill Cleanup & Waste Disposal | - Double Nitrile Gloves- Disposable Gown or Coveralls- Chemical Splash Goggles- Respirator (as needed based on spill size) | Use a pre-prepared spill kit appropriate for chemical hazards. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Pre-Handling:
- Review the compound-specific Safety Data Sheet (SDS) and this protocol.
- Ensure all necessary PPE, spill kits, and waste containers are readily available.
- Designate and prepare the handling area within a certified ventilated enclosure.
2. Weighing and Transfer of Solid this compound:
- Don the appropriate PPE for handling potent powders.
- Perform all manipulations within the ventilated enclosure.
- Use dedicated spatulas and weigh boats.
- Employ a "wet-down" technique (lightly misting with a suitable solvent) if compatible with the experimental procedure to minimize dust generation.
- Close the primary container securely immediately after use.
3. Solution Preparation:
- Slowly add the weighed this compound powder to the solvent in a suitable container to avoid splashing.
- Cap and mix the solution using a vortex or other appropriate method.
- Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
4. Decontamination and Cleanup:
- After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
- Wipe down the interior of the fume hood.
5. Personal Decontamination:
- Remove PPE in the designated doffing area, avoiding self-contamination.
- Dispose of single-use PPE in the designated hazardous waste container.[2]
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[3]
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in an appropriate sharps container.
-
Waste Pickup: Follow your institution's procedures for hazardous waste disposal.[4] This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup and incineration by a licensed vendor.[4][5]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
